21-Dehydro Betamethasone 17-Propionate
Description
Properties
Molecular Formula |
C₂₅H₃₁FO₆ |
|---|---|
Molecular Weight |
446.51 |
Synonyms |
(11β,16β)- 9-Fluoro-11-hydroxy-16-methyl-3,20-dioxo-17-(1-oxopropoxy)pregna-_x000B_1,4-dien-21-al; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 21-Dehydro Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 21-Dehydro Betamethasone 17-Propionate, a steroid intermediate and impurity related to Betamethasone. The guide details its core chemical data, relevant experimental protocols for synthesis and analysis, and the biological signaling pathway central to its pharmacological class.
Core Chemical Properties
This compound is a fluorinated corticosteroid and a derivative of Betamethasone. Its chemical structure and properties are fundamental to its role in pharmaceutical development and quality control.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | (11ß,16ß)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxo-17-(1-oxopropoxy)pregna-1,4-dien-21-al[1] [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[2] |
| Molecular Formula | C₂₅H₃₁FO₆[1] |
| Molecular Weight | 446.51 g/mol [1] |
| Physical Appearance | While not explicitly documented, related compounds like Betamethasone 17,21-Dipropionate appear as a white to light yellow powder or crystal.[3] |
| Solubility | Specific solubility data is not readily available. However, the related compound Betamethasone 17,21-dipropionate is practically insoluble in water, freely soluble in acetone and methylene chloride, and sparingly soluble in ethanol.[4] |
| Storage Conditions | Recommended storage is in a refrigerator at 2-8°C.[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, methodologies for the synthesis and analysis of the closely related Betamethasone 17-Propionate and its derivatives serve as a strong reference.
A common method for synthesizing Betamethasone 17-propionate involves selective hydrolysis or esterification. A representative two-step process is outlined below, starting from betamethasone.[5]
Step 1: Cyclization to form Betamethasone-17,21-propylene cyclic ester
-
Reactants: Betamethasone and triethyl orthopropionate.
-
Catalyst: A supported p-toluenesulfonic acid catalyst (e.g., alumina-supported).
-
Procedure: a. Combine betamethasone and triethyl orthopropionate in a suitable solvent. b. Add the supported p-toluenesulfonic acid catalyst. c. Heat the reaction mixture to facilitate the cyclic ester formation. d. Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC). e. Upon completion, filter the catalyst from the reaction mixture. The resulting product is Betamethasone-17, 21-propylene cyclic ester.[5]
Step 2: Ring-opening acidolysis to yield Betamethasone 17-Propionate
-
Reactant: Betamethasone-17, 21-propylene cyclic ester.
-
Reagent: A dilute aqueous solution of sulfuric acid (e.g., 0.4-0.6% by volume) in a solvent like acetone.[5]
-
Procedure: a. Dissolve the cyclic ester from Step 1 in acetone. b. Add the dilute sulfuric acid solution to initiate ring-opening and selective hydrolysis at the 21-position. c. Maintain the reaction at a controlled temperature and monitor for the formation of Betamethasone 17-Propionate. d. Once the reaction is complete, neutralize the acid and use extraction and crystallization techniques to isolate and purify the final product.[5]
Below is a workflow diagram illustrating this synthesis process.
TLC-densitometry provides a simple and cost-effective method for the separation and identification of betamethasone and its related esters.
-
Stationary Phase: Silica gel 60F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a volume composition of 28:5:0.5).
-
Sample Preparation: Dissolve reference standards and test samples in a suitable solvent like methanol.
-
Procedure: a. Apply the prepared samples as bands onto the TLC plate. b. Develop the plate in a chromatographic chamber saturated with the mobile phase until the solvent front reaches a predetermined distance. c. Dry the plate after development. d. Perform densitometric scanning using a UV detector at a wavelength of approximately 254 nm.
-
Identification: Identify the compounds by comparing the Rf values of the spots in the sample chromatogram with those of the reference standards.
The logical flow for this analytical method is depicted below.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a corticosteroid, the biological effects of this compound and related compounds are mediated through the glucocorticoid receptor (GR).[6][7] The mechanism involves both genomic and non-genomic pathways to regulate inflammation and immune responses.[8][9]
Genomic Pathway:
-
Ligand Binding: The steroid hormone (ligand) diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is complexed with chaperone proteins like heat shock protein 90 (hsp90).[9]
-
Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[9]
-
Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This binding can either activate (transactivation) the transcription of anti-inflammatory genes or repress (transrepression) the transcription of pro-inflammatory genes by interfering with other transcription factors like NF-κB and AP-1.[8][10]
Non-Genomic Pathway: Glucocorticoids can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by membrane-bound GRs or through interactions of the cytoplasmic GR with various intracellular signaling kinases, such as PI3K and MAPKs.[8][9][11]
The classical genomic signaling pathway is visualized below.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 5. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. academic.oup.com [academic.oup.com]
synthesis and characterization of 21-Dehydro Betamethasone 17-Propionate
An In-depth Technical Guide on the Synthesis and Characterization of 21-Dehydro Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a derivative of the potent synthetic corticosteroid, Betamethasone. Due to the limited availability of direct published literature on this specific compound, this guide outlines a proposed synthetic pathway based on established chemical transformations of corticosteroids and details the analytical techniques for its characterization, drawing upon data from closely related analogues.
Introduction
Betamethasone 17-propionate is a well-known glucocorticoid with significant anti-inflammatory and immunosuppressive properties. The introduction of a carbonyl group at the C21 position to form this compound results in a glyoxal derivative. The α-ketoaldehyde functionality in the C17 side chain is a feature found in metabolites and degradation products of several corticosteroids. The study of such derivatives is crucial for understanding the metabolism, stability, and impurity profiling of corticosteroid-based active pharmaceutical ingredients (APIs). This guide details a plausible synthetic route and the analytical methodologies required for the unambiguous identification and characterization of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be envisaged as a two-step process starting from the commercially available Betamethasone. The first step involves the selective esterification of the C17 hydroxyl group, followed by the oxidation of the C21 hydroxyl group to the corresponding aldehyde.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of Betamethasone 17-Propionate
This protocol is adapted from established methods for the selective esterification of corticosteroids.[1]
-
Reaction Setup: To a solution of Betamethasone (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), add triethyl orthopropionate (1.2 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then subjected to ring-opening acidolysis.
-
Hydrolysis: Add sulfuric acid and acetone to the crude product and maintain the temperature at 20-30°C for 0.5-1.5 hours.
-
Isolation: Add purified water to precipitate the white solid, which is then filtered, washed, and dried to yield Betamethasone 17-Propionate.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the selective oxidation of the C21 hydroxyl group.
-
Reaction Setup: Dissolve Betamethasone 17-Propionate (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.
-
Oxidation: Add a mild and selective oxidizing agent such as Dess-Martin periodinane (1.5 eq) portion-wise at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the reaction progress. A stability-indicating reverse-phase HPLC method can be developed based on methods used for Betamethasone and its related substances.[2][3]
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) |
| Gradient | A suitable gradient program to ensure separation of starting material, product, and potential impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to study its fragmentation pattern for structural elucidation.
Table 2: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₅H₃₁FO₆ |
| Molecular Weight | 446.51 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Expected [M+H]⁺ | 447.21 |
| Expected Fragmentation | Loss of HF (-20 Da), loss of H₂O (-18 Da), loss of the propionate group. The fragmentation pattern of 17-esters is distinct from 21-esters.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. The ¹H and ¹³C NMR spectra will be characteristic of the betamethasone scaffold with the C17-propionate and the C21-aldehyde functionalities.
Table 3: Expected ¹H NMR Chemical Shifts of Interest
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| C21-H (aldehyde) | ~9.5-10.0 | Singlet |
| C1-H | ~7.2-7.4 | Doublet |
| C4-H | ~6.2-6.4 | Singlet |
| C2-H | ~6.1-6.3 | Doublet |
| C11-H | ~4.1-4.3 | Multiplet |
| C16-CH₃ | ~0.9-1.1 | Doublet |
| Propionate -CH₂- | ~2.3-2.5 | Quartet |
| Propionate -CH₃ | ~1.0-1.2 | Triplet |
Table 4: Expected ¹³C NMR Chemical Shifts of Interest
| Carbon | Expected Chemical Shift (δ, ppm) |
| C20 (ketone) | ~200-205 |
| C21 (aldehyde) | ~195-200 |
| C3 (ketone) | ~186 |
| Propionate C=O | ~175 |
| C5 | ~170 |
| C1, C4 | ~150-160 |
| C2 | ~125-130 |
| C9 (with F) | ~90 (doublet, J ≈ 175 Hz) |
Glucocorticoid Receptor Signaling Pathway
As a corticosteroid, this compound is expected to exert its biological effects through the glucocorticoid receptor (GR). The following diagram illustrates the general mechanism of action.
Caption: General signaling pathway of glucocorticoids via the glucocorticoid receptor.
Conclusion
This technical guide provides a robust framework for the . The proposed synthetic route is based on well-established organic transformations, and the detailed characterization methodologies will enable researchers to confirm the identity and purity of the synthesized compound. This information is valuable for professionals involved in the research and development of corticosteroids, particularly in the areas of metabolism, stability testing, and impurity profiling.
References
- 1. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Presumed Mechanism of Action of 21-Dehydro Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data on the mechanism of action for 21-Dehydro Betamethasone 17-Propionate. This guide is therefore based on the well-established pharmacology of its parent compound, Betamethasone 17-Propionate, and the general principles of glucocorticoid receptor signaling. The "21-Dehydro" modification, indicating an aldehyde at the C21 position, may influence its metabolic activation and potency.
Executive Summary
This compound is a synthetic corticosteroid, presumed to exert its anti-inflammatory, immunosuppressive, and anti-proliferative effects through its interaction with the glucocorticoid receptor (GR). As a member of the glucocorticoid class, its mechanism is expected to follow the canonical pathways of GR-mediated gene expression regulation. This involves both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. This document outlines these core mechanisms, provides quantitative data from analogous compounds to contextualize its potential potency, and details relevant experimental protocols for its characterization.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The cellular mechanism of action for glucocorticoids like this compound is primarily genomic, mediated by the cytosolic Glucocorticoid Receptor. The process can be broadly categorized into cytoplasmic and nuclear events.
2.1 Cytoplasmic Events: Receptor Activation
-
Cellular Entry: Being lipophilic, the steroid molecule diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: In its inactive state, the Glucocorticoid Receptor (GR) resides in the cytoplasm as part of a multiprotein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins.[1] The binding of this compound (or its active metabolites) to the ligand-binding domain of the GR induces a conformational change.
-
Complex Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the GR. The activated ligand-GR complex then dimerizes and translocates into the nucleus.[1]
2.2 Nuclear Events: Regulation of Gene Transcription
Once in the nucleus, the GR-ligand complex modulates gene expression through two primary pathways:
2.2.1 Transactivation: Upregulation of Anti-inflammatory Genes
The dimerized GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2] This binding recruits coactivator proteins and the transcriptional machinery, leading to an increase in the transcription of anti-inflammatory genes.[3]
Key genes upregulated via transactivation include:
-
Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), thereby blocking the production of pro-inflammatory arachidonic acid derivatives like prostaglandins and leukotrienes.[4]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates MAP kinases, which are key components of inflammatory signaling pathways.[5]
2.2.2 Transrepression: Downregulation of Pro-inflammatory Genes
Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[3] It does not involve direct binding of the GR to DNA. Instead, the GR-ligand monomer interacts with and inhibits the activity of pro-inflammatory transcription factors.[6]
Key transcription factors inhibited via transrepression include:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response, controlling the expression of numerous cytokines, chemokines, and adhesion molecules.[7][8]
-
Activator Protein-1 (AP-1): Another crucial transcription factor involved in inflammation and immune responses.[6]
The GR-ligand complex can also recruit histone deacetylases (HDACs) to the site of inflammation, which reverses the histone acetylation associated with active gene transcription, leading to chromatin condensation and reduced expression of inflammatory genes.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the mechanism of action of this compound.
Caption: General Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Glucocorticoid Characterization.
Quantitative Data from Analogous Compounds
No quantitative data for this compound is currently available. The following tables summarize data for related glucocorticoids to provide a reference for expected potency.
Table 1: Glucocorticoid Receptor Relative Binding Affinity (RBA)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | [9] |
| Beclomethasone Dipropionate (BDP) | ~50 | [9] |
| Beclomethasone 17-Monopropionate (BMP) | ~1300 | [9] |
| Beclomethasone | ~25 | [9] |
| Beclomethasone 21-Monopropionate | No affinity | [9] |
Note: RBA is highly dependent on the assay conditions and cell type used.
Table 2: In Vitro Potency (EC50) for Transactivation and Transrepression
| Compound | Transactivation (GRE) EC50 (nM) | Transrepression (NF-κB) EC50 (nM) | Cell Line | Reference |
| Dexamethasone | 1.2 | 4.6 | A549 | [2] |
| Fluticasone Propionate | 0.08 | 0.25 | A549 | [2] |
| Budesonide | 0.5 | 1.9 | A549 | [2] |
| Mometasone Furoate | 0.03 | 0.12 | A549 | [2] |
Note: EC50 values represent the concentration required to achieve 50% of the maximal effect.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of a glucocorticoid.
5.1 Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled GR ligand.
-
Principle: A fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red) binds to the GR, resulting in a high fluorescence polarization (FP) value. An unlabeled competitor compound will displace the fluorescent ligand, leading to a decrease in the FP value. The concentration of the test compound that causes a 50% decrease in the FP signal is the IC50.[10]
-
Materials:
-
Human Glucocorticoid Receptor (GR) protein.
-
Fluorescent GR ligand (e.g., Fluormone™ GS Red).
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
Reference compound (e.g., Dexamethasone).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in a microplate.
-
Add the GR protein and the fluorescent ligand to each well.
-
Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[10]
-
Measure the fluorescence polarization in each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (no competitor and maximum competition).
-
Determine the IC50 value by plotting the percent inhibition against the log of the competitor concentration.[10]
-
5.2 Transactivation Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription via GREs.
-
Principle: Cells are transfected with a reporter plasmid containing a promoter with multiple GREs upstream of a reporter gene (e.g., luciferase). Activation of the GR by a ligand leads to the expression of the reporter gene, which can be quantified.[11]
-
Materials:
-
Procedure:
-
Co-transfect the cells with the GRE-reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with various concentrations of the test compound or reference compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the normalization reporter (Renilla luciferase).
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction relative to the vehicle control and determine the EC50 value.
-
5.3 Transrepression Reporter Gene Assay
This assay measures the ability of a compound to inhibit the activity of pro-inflammatory transcription factors like NF-κB.
-
Principle: Cells are transfected with a reporter plasmid where the expression of a reporter gene is driven by a promoter containing NF-κB binding sites. The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB. The ability of the test compound to inhibit the resulting reporter gene expression is quantified.[2]
-
Materials:
-
A suitable cell line (e.g., A549).[2]
-
An NF-κB reporter plasmid (e.g., pNF-κB-Luc).
-
A control plasmid for normalization.
-
Transfection reagent.
-
An inflammatory stimulus (e.g., TNF-α, IL-1β).
-
Test compound and reference compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the NF-κB-reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound or reference compound for 1-2 hours.
-
Stimulate the cells with TNF-α or another appropriate inducer to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and perform a dual-luciferase assay as described for the transactivation assay.
-
Calculate the percent inhibition of the stimulated signal and determine the IC50 value.
-
Conclusion
While specific data for this compound is not yet available in peer-reviewed literature, its structural similarity to Betamethasone 17-Propionate strongly suggests that it functions as a potent glucocorticoid receptor agonist. Its mechanism of action is presumed to involve the classical genomic pathways of GR-mediated transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors. The "21-Dehydro" modification may serve as a pro-drug feature, potentially being converted to a more active 21-hydroxy form by cellular reductases, or it may possess its own unique activity profile. Further characterization using the experimental protocols outlined in this guide is necessary to elucidate its precise pharmacological properties, including its receptor binding affinity, potency in transactivation and transrepression, and its effects on downstream inflammatory mediators.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Lipocortin 1 mediates the inhibition by dexamethasone of the induction by endotoxin of nitric oxide synthase in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of 21-Dehydro Betamethasone 17-Propionate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 21-Dehydro Betamethasone 17-Propionate. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues, such as Betamethasone 17-propionate, to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a visualization of the presumptive signaling pathway.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound and its relevant analogues. It is important to note that where specific data for the target compound is unavailable, values for related compounds are provided for estimation purposes.
| Property | This compound | Betamethasone 17-Propionate | Betamethasone 21-acetate-17-propionate | Betamethasone |
| Molecular Formula | C25H31FO6[1][2] | C25H33FO6[3] | C27H35FO7[4] | C22H29FO5[5] |
| Molecular Weight | 446.51 g/mol [1][2] | 448.5 g/mol [3] | 490.56 g/mol [4] | 392.5 g/mol [5] |
| CAS Number | 62800-58-2[1][6] | 5534-13-4[7] | 5514-81-8[4] | 378-44-9 |
| Melting Point | Data not available | 238-240 °C (for d5 variant)[8] | 119 °C[4] | 235-237 °C |
| Solubility (Water) | Data not available | Data not available | Data not available | 66.5 mg/L at 25 °C[5] |
| pKa | Data not available | Data not available | Data not available | ~12.13 (Predicted) |
| LogP (Predicted) | Data not available | 2.6[3] | Data not available | 1.9[5] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of corticosteroid compounds like this compound.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Methodology:
-
Preparation of Saturated Solution: Excess solid compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL. The experiment should be repeated at different pH values (e.g., in buffered solutions) to assess pH-dependent solubility[9][10].
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm[11][12].
-
Instrumentation: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus.
-
Initial Rapid Heating: A rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range[11].
-
Slow Heating for Precision: For an accurate determination, the sample is heated at a slower, controlled rate (e.g., 1-2 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point[12][13][14].
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range[11][13].
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of corticosteroids[15][16][17].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The composition can be delivered in an isocratic or gradient mode to achieve optimal separation[15][16].
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., mobile phase or a stronger organic solvent).
-
Injection and Analysis: A specific volume of the sample solution is injected into the HPLC system.
-
Detection: The elution of the compound and any impurities is monitored by the UV detector at a wavelength of maximum absorbance (e.g., around 240 nm for many corticosteroids)[18].
-
Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
Visualizations
Glucocorticoid Receptor Signaling Pathway
As a corticosteroid, this compound is presumed to exert its effects through the glucocorticoid receptor (GR). The following diagram illustrates the general mechanism of action.
Caption: General signaling pathway of glucocorticoids via the glucocorticoid receptor.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a new pharmaceutical compound is depicted in the following diagram.
Caption: A typical workflow for the physicochemical characterization of a drug substance.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betamethasone 21-acetate-17-propionate | 5514-81-8 | FB18566 [biosynth.com]
- 5. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Betamethasone-17-Propionate - Acanthus Research [acanthusresearch.com]
- 8. Betamethasone 17-Propionate-d5 [m.chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. langhuapharma.com [langhuapharma.com]
- 11. thinksrs.com [thinksrs.com]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. scispace.com [scispace.com]
- 16. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
21-Dehydro Betamethasone 17-Propionate: A Technical Overview of its Place in Corticosteroid Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 21-Dehydro Betamethasone 17-Propionate, a derivative of the potent synthetic corticosteroid, betamethasone. While information directly pertaining to the discovery and clinical development of this compound is limited, this document contextualizes its relevance as a potential metabolite, degradation product, or impurity of the widely used therapeutic agent, Betamethasone 17,21-dipropionate. This paper will delve into the established discovery and development of parent betamethasone compounds, their mechanism of action, and the known metabolic and degradation pathways that may lead to the formation of this compound. Detailed experimental protocols from relevant studies on related compounds are provided to offer a practical framework for researchers in this field.
Introduction to Betamethasone and its Esters
Betamethasone is a potent glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Its synthetic modification, particularly through esterification at the 17 and 21 positions, has led to the development of derivatives with enhanced topical activity and altered pharmacokinetic profiles. Among the most clinically significant of these is Betamethasone 17,21-dipropionate, a widely prescribed topical corticosteroid for inflammatory skin conditions.[2]
The therapeutic efficacy of betamethasone esters is intrinsically linked to their metabolism and degradation. The hydrolysis of the diester to monoesters, such as Betamethasone 17-propionate, is a key step in its metabolic fate.[3][4] this compound, characterized by an aldehyde group at the 21-position, represents a further chemical modification that warrants investigation as a potential metabolite or degradation product.[5][6]
Physicochemical Properties
A clear understanding of the chemical identities of these compounds is crucial for their study.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Betamethasone | C22H29FO5 | 392.46 | 378-44-9 |
| Betamethasone 17-Propionate | C25H33FO6 | 448.52 | 5534-13-4 |
| Betamethasone 17,21-dipropionate | C28H37FO7 | 504.59 | 5593-20-4 |
| This compound | C25H31FO6 | 446.51 | 62800-58-2[5] |
Established Developmental Pathway of Betamethasone Esters
The development of potent topical corticosteroids like Betamethasone 17,21-dipropionate followed a logical progression of chemical synthesis and biological evaluation aimed at maximizing therapeutic benefit while minimizing systemic side effects.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Betamethasone and its esters exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This interaction initiates a cascade of events leading to the modulation of gene expression.
Upon binding, the betamethasone-GR complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
Metabolism and Degradation: The Origin of Related Compounds
In vivo and in vitro studies have shown that Betamethasone 17,21-dipropionate is metabolized to Betamethasone 17-propionate and subsequently to betamethasone itself.[4] The formation of this compound is hypothesized to be a result of further metabolism or degradation.
Thermal degradation studies have also elucidated the pathways of betamethasone ester decomposition, which are influenced by factors such as pH and the surrounding medium.[3][7]
Experimental Protocols
Synthesis of Betamethasone Monopropionates
This protocol is adapted from a study investigating the metabolites of Betamethasone 17,21-dipropionate.[8]
Objective: To synthesize Betamethasone 17-propionate and Betamethasone 21-propionate by partial alkaline hydrolysis of Betamethasone 17,21-dipropionate.
Materials:
-
Betamethasone 17,21-dipropionate (BDP)
-
Methanol, distilled
-
1M Sodium hydrogen carbonate solution
-
Deionized water
-
Acetonitrile
-
HP 1090 liquid chromatograph with diode array detector
-
Semi-preparative HPLC column (e.g., VP 250/10 Nucleosil 100-7 C18)
Procedure:
-
Dissolve 20 mg (40 µmol) of BDP in 2 mL of distilled methanol.
-
Add 0.1 mL of a 1M sodium hydrogen carbonate solution.
-
Monitor the reaction progress to achieve the desired yield of monopropionates.
-
Purify the reaction mixture using a semi-preparative HPLC system.
-
HPLC Conditions:
-
Column: VP 250/10 Nucleosil 100-7 C18
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, increase to 50% B in 3 minutes, then to 90% B in 15 minutes.
-
Detection: Diode array detector at λ = 246 nm.
-
-
Characterize the purified monopropionates by comparing retention times and fragmentation patterns.
Thermal Degradation Study of Betamethasone Esters
This protocol is based on studies investigating the kinetics of thermal degradation of betamethasone esters.[3][9]
Objective: To determine the thermal degradation products of betamethasone esters under controlled conditions.
Materials:
-
Betamethasone 17,21-dipropionate
-
Citrate-phosphate buffers (pH 2.5-7.5)
-
Acetonitrile
-
Oven (e.g., Memmert UIM)
-
HPLC system with UV detector
Procedure:
-
Prepare solutions of the betamethasone ester in citrate-phosphate buffers at various pH values.
-
Place aliquots of the solutions in sealed containers.
-
Incubate the samples in an oven at a controlled temperature (e.g., 40°C).
-
At predetermined time intervals, remove samples and immediately stop the reaction (e.g., by cooling).
-
Analyze the samples by HPLC to quantify the parent compound and its degradation products.
-
HPLC Conditions:
-
Wavelength: 238 nm
-
The specific column and mobile phase should be optimized for the separation of the parent ester and its degradation products (Betamethasone 17-propionate, Betamethasone 21-propionate, and Betamethasone).
-
Data Presentation
Table 1: Thermal Degradation of Betamethasone 17,21-dipropionate
The following table summarizes hypothetical data based on published studies on the degradation of betamethasone esters to illustrate the expected outcomes of a thermal degradation experiment.[3][9]
| pH | Temperature (°C) | Time (hours) | Betamethasone 17,21-dipropionate Remaining (%) | Betamethasone 17-propionate Formed (%) | Betamethasone 21-propionate Formed (%) | Betamethasone Formed (%) |
| 3.5 | 40 | 24 | 95 | 3 | 1 | 1 |
| 5.0 | 40 | 24 | 90 | 6 | 2 | 2 |
| 7.5 | 40 | 24 | 75 | 15 | 5 | 5 |
Conclusion
This compound is a compound closely related to the widely used corticosteroid, Betamethasone 17,21-dipropionate. While direct research on its discovery and development is scarce, its chemical structure suggests it is a likely metabolite or degradation product. Understanding the well-established pathways of betamethasone ester metabolism and degradation provides a crucial framework for investigating the formation and potential biological activity of this 21-dehydro derivative. The experimental protocols and data presented herein offer a practical guide for researchers aiming to further elucidate the chemistry and pharmacology of betamethasone-related compounds. Future research should focus on the definitive identification of this compound in biological matrices following administration of its parent esters and the characterization of its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between metabolism of betamethasone 17,21-dipropionate and adrenal hypertrophy in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 21-Dehydro Betamethasone 17-Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 21-Dehydro Betamethasone 17-Propionate, a corticosteroid derivative. The document details the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on the analysis of its core structure and closely related analogues. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and analysis of steroidal compounds.
Introduction
This compound is a synthetic corticosteroid. Its chemical structure, featuring a pregnane skeleton with key functional groups, dictates its spectroscopic properties. Accurate and thorough spectroscopic analysis is paramount for structural elucidation, purity assessment, and stability studies, which are critical components of drug development and quality assurance. This guide presents a predictive analysis of its spectroscopic characteristics and provides standardized protocols for experimental determination.
The molecular formula for this compound is C₂₅H₃₁FO₆, with a molecular weight of 446.51 g/mol [1].
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following data tables are compiled from the analysis of closely related compounds, including Betamethasone 17-propionate and other corticosteroids. The presence of the 21-aldehyde and the 17-propionate ester are key determinants of the predicted spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the steroid backbone and the propionate group. A particularly diagnostic signal will be the downfield aldehyde proton at the C-21 position.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-21 | 9.5 - 10.0 | s | Aldehyde proton, highly deshielded. |
| H-1, H-2, H-4 | 6.0 - 7.5 | m | Vinylic protons of the A-ring. |
| H-11 | ~4.5 | m | Carbinol proton adjacent to hydroxyl group. |
| Propionate-CH₂ | 2.2 - 2.6 | q | Methylene protons of the propionate group. |
| Propionate-CH₃ | 1.0 - 1.3 | t | Methyl protons of the propionate group. |
| Steroid CH₃ | 0.8 - 1.5 | s, d | Methyl groups on the steroid skeleton (C-18, C-19, C-16). |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The carbonyl carbons of the aldehyde, ketone, and ester groups will be prominent in the downfield region.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-21 | 190 - 205 | Aldehyde carbonyl. |
| C-3, C-20 | 180 - 200 | Ketone carbonyls. |
| Propionate C=O | 170 - 180 | Ester carbonyl. |
| C-1, C-2, C-4, C-5 | 120 - 170 | Vinylic carbons of the A and B rings. |
| C-9 | 95 - 105 | Carbon bearing the fluorine atom (shows C-F coupling). |
| C-11, C-17 | 70 - 90 | Carbons bearing oxygen (hydroxyl and ester). |
| Propionate-CH₂ | 25 - 35 | Methylene carbon of the propionate group. |
| Propionate-CH₃ | 5 - 15 | Methyl carbon of the propionate group. |
| Steroid CH₃ | 10 - 25 | Methyl carbons on the steroid skeleton. |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this analysis.
| m/z | Interpretation |
| 447.2 | [M+H]⁺ (protonated molecular ion) |
| 427.2 | [M+H - HF]⁺ (loss of hydrogen fluoride) |
| 419.2 | [M+H - CO]⁺ (loss of carbon monoxide from the aldehyde) |
| 391.2 | [M+H - HF - CO]⁺ |
| 373.2 | [M+H - Propionic acid]⁺ |
The fragmentation pattern of corticosteroids often involves the initial loss of hydrogen fluoride (HF, 20 Da) and water[2].
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the absorption bands of the various carbonyl groups and the hydroxyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H stretch | 3200 - 3600 (broad) | Hydroxyl group at C-11. |
| C-H stretch | 2900 - 3100 | Aliphatic and vinylic C-H bonds. |
| C=O stretch (aldehyde) | 1720 - 1740 | Aldehyde carbonyl at C-21. |
| C=O stretch (ester) | 1730 - 1750 | Propionate ester carbonyl at C-17. |
| C=O stretch (ketone) | 1650 - 1670 | Conjugated ketone in the A-ring (C-3). |
| C=C stretch | 1600 - 1620 | Vinylic double bonds in the A-ring. |
| C-F stretch | 1000 - 1100 | Carbon-fluorine bond at C-9. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction and separation[3][4].
-
Acquisition:
-
Introduce the sample into the ESI source via direct infusion or LC.
-
Operate the mass spectrometer in positive ion mode to detect [M+H]⁺ ions.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to observe characteristic daughter ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation based on the chemical structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press[5].
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact[6]. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic signature.
Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.
Caption: Key functional groups and their expected spectroscopic signals.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to 21-Dehydro Betamethasone 17-Propionate as a Betamethasone Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 21-Dehydro Betamethasone 17-Propionate, a potential impurity in betamethasone drug substances and products. The document details its chemical properties, potential formation pathways, analytical detection methods, and estimated biological impact based on available data for related compounds.
Introduction
Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. As with any pharmaceutical active ingredient, the purity of betamethasone is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. This compound, also known as 21-oxo-betamethasone 17-propionate, is a potential impurity that can be formed through the oxidation of the C21 hydroxyl group of betamethasone 17-propionate, a known degradation product of betamethasone dipropionate. Understanding the profile of such impurities is a regulatory requirement and crucial for ensuring the quality and safety of the final drug product.
Chemical and Physical Properties
This compound is a steroid derivative with the chemical formula C25H31FO6 and a molecular weight of 446.51 g/mol . While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its structure and data from related compounds.
| Property | Value | Source |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxoacetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | Inferred from IUPAC nomenclature |
| Molecular Formula | C25H31FO6 | [1] |
| Molecular Weight | 446.51 | [1] |
| CAS Number | 62800-58-2 | [1] |
| Physical Appearance | Not available (likely a white to off-white solid) | Inferred from related compounds |
| Solubility | Not available (likely soluble in organic solvents like methanol and acetonitrile, and sparingly soluble in water) | Inferred from related compounds[2] |
Formation and Synthesis
This compound can be formed as a degradation product of betamethasone esters. The primary route of formation is likely the oxidation of the 21-hydroxyl group of betamethasone 17-propionate. Betamethasone 17-propionate itself is a known hydrolytic degradation product of betamethasone dipropionate.[3]
Proposed Synthesis Pathway
References
The Stereochemical Landscape of Betamethasone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the stereochemistry of betamethasone and its derivatives. The precise three-dimensional arrangement of atoms in these potent corticosteroids is paramount to their therapeutic efficacy and safety profile. This document delves into the synthesis, structural elucidation, and structure-activity relationships, with a focus on the critical role of stereoisomerism.
The Stereochemical Keystone: The 16β-Methyl Group
Betamethasone is a synthetic glucocorticoid distinguished from its C16 epimer, dexamethasone, by the orientation of the methyl group at the 16th position of the steroid nucleus. In betamethasone, this methyl group is in the beta (β) configuration, projecting above the plane of the steroid ring system. This seemingly minor alteration has profound implications for the molecule's biological activity.
The 16β-methyl group influences the conformation of the D-ring of the steroid, which in turn affects the overall shape of the molecule. This specific stereochemistry is crucial for optimal binding to the glucocorticoid receptor (GR), the primary target of these drugs.[1] The interaction with the GR ligand-binding domain is highly specific, and the 16β-configuration of betamethasone is thought to enhance this binding affinity compared to its 16α-counterpart, dexamethasone.[1]
Synthesis and Stereocontrol
The synthesis of betamethasone and its derivatives is a complex process that requires precise control over the stereochemistry at multiple chiral centers. A key step in many synthetic routes is the introduction of the 16β-methyl group. One common strategy involves the reaction of a 16-pregnen-11,20-dione precursor with diazomethane, followed by hydrogenation. The choice of catalyst and reaction conditions is critical to ensure the formation of the desired β-epimer.[2]
Esterification of the hydroxyl groups at the C17 and C21 positions is a common strategy to produce betamethasone derivatives with modified pharmacokinetic properties, such as betamethasone dipropionate and betamethasone valerate. These reactions are typically carried out using the corresponding acyl chlorides or anhydrides and must be performed under conditions that do not epimerize the sensitive chiral centers.
Quantitative Analysis of Biological Activity and Physicochemical Properties
The stereochemistry of betamethasone derivatives directly impacts their biological potency and physicochemical characteristics. The following tables summarize key quantitative data for betamethasone and its related compounds.
Table 1: Glucocorticoid Receptor Binding Affinity and Anti-inflammatory Potency
| Compound | Relative Binding Affinity for Glucocorticoid Receptor (Cortisol = 1) | Relative Anti-inflammatory Potency (Cortisol = 1) |
| Betamethasone | 7.1 | 25-40 |
| Dexamethasone | 5.4 | 25-40 |
| Prednisolone | 0.6 | 4 |
| Hydrocortisone (Cortisol) | 1 | 1 |
Note: Data compiled from multiple sources.[1]
Table 2: Physicochemical Properties of Betamethasone and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP |
| Betamethasone | C22H29FO5 | 392.46 | ~240 (decomposes) | Practically insoluble | 1.94 |
| Betamethasone Dipropionate | C28H37FO7 | 504.59 | ~178 | Practically insoluble | 3.86 |
| Betamethasone Valerate | C27H37FO6 | 476.58 | ~190 (decomposes) | Practically insoluble | 3.79 |
| Betamethasone Sodium Phosphate | C22H28FNa2O8P | 516.40 | >215 (decomposes) | Freely soluble | -1.1 |
Note: Data compiled from various chemical databases.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Objective: To separate and quantify betamethasone from its C16 epimer, dexamethasone.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol. The exact ratio is optimized to achieve baseline separation. For example, an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) can be effective.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.
-
Analysis: The retention times of betamethasone and dexamethasone will differ, allowing for their separation and quantification. Dexamethasone typically elutes slightly earlier than betamethasone under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Objective: To confirm the 16β-orientation of the methyl group in betamethasone.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of proton signals in the complex steroid spectrum.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common solvents.
-
Experiments:
-
1H NMR: The chemical shift and coupling constants of the protons in the steroid nucleus, particularly those around the D-ring, provide information about their spatial arrangement. The signal for the 16-methyl group will have a characteristic chemical shift.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., NOESY or ROESY): This two-dimensional NMR technique can detect through-space interactions between protons that are in close proximity. A key NOE correlation would be expected between the protons of the 16β-methyl group and the 18-methyl group, which are on the same face of the steroid nucleus. The absence of a significant NOE between the 16β-methyl group and the 14α-proton would further support the β-configuration.[2]
-
X-Ray Crystallography for Absolute Structure Determination
Objective: To obtain a definitive three-dimensional structure of a betamethasone derivative.
Methodology:
-
Crystallization: A single crystal of the betamethasone derivative of high purity and suitable size is grown from a supersaturated solution. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[4][5][6]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined and refined to generate a precise three-dimensional model of the molecule.[4][5][6] This method provides unambiguous proof of the stereochemistry at all chiral centers.
Visualizing Molecular Interactions and Workflows
Glucocorticoid Receptor Signaling Pathway
The therapeutic effects of betamethasone derivatives are mediated through their interaction with the glucocorticoid receptor. The following diagram illustrates the classical genomic signaling pathway.
Experimental Workflow for Stereochemical Analysis
The following diagram outlines a typical workflow for the stereochemical analysis of a newly synthesized betamethasone derivative.
Conclusion
The stereochemistry of betamethasone and its derivatives is a critical determinant of their pharmacological activity. The 16β-methyl group is a key structural feature that enhances glucocorticoid receptor binding and anti-inflammatory potency. A thorough understanding of the stereoselective synthesis and the application of advanced analytical techniques such as HPLC, NMR, and X-ray crystallography are essential for the development of safe and effective betamethasone-based therapeutics. This guide provides a foundational framework for researchers and professionals engaged in the study and development of this important class of drugs.
References
- 1. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 2. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 21-Dehydro Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 21-Dehydro Betamethasone 17-Propionate, a corticosteroid analog. The primary mechanism of action for corticosteroids involves binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive effects.[1][2][3] The following protocols are designed to assess the key events in this pathway: receptor binding, nuclear translocation of the receptor, downstream anti-inflammatory effects via NF-κB inhibition, and cellular cytotoxicity.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a test compound for the human glucocorticoid receptor. It is a competitive binding assay where the test compound competes with a fluorescently labeled glucocorticoid ligand (Fluormone™ GS Red) for binding to the GR.[4][5] A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound, signifying binding affinity.[4]
Experimental Protocol:
Materials:
-
Glucocorticoid Receptor (GR), human, recombinant
-
Fluormone™ GS Red
-
GR Screening Buffer
-
Stabilizing Peptide
-
Dithiothreitol (DTT)
-
Dexamethasone (positive control)
-
This compound (test compound)
-
384-well black plates
Procedure:
-
Prepare Complete GR Screening Buffer by mixing GR Screening Buffer, Stabilizing Peptide, and DTT. Keep on ice.
-
Prepare serial dilutions of this compound and Dexamethasone in the Complete GR Screening Buffer.
-
In a 384-well plate, add the diluted test compound or control.
-
Add a solution of GR and Fluormone™ GS Red to each well.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
Data Presentation:
The results are typically presented as the concentration of the test compound that results in a half-maximum shift in polarization, which is the IC50 value.[4] This value is a measure of the relative affinity of the test compound for the GR.
| Compound | IC50 (nM) |
| Dexamethasone (Positive Control) | e.g., 5 |
| This compound | e.g., X |
Note: The IC50 values are examples and need to be determined experimentally.
Experimental Workflow:
Caption: Workflow for the Glucocorticoid Receptor Binding Assay.
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
Upon ligand binding, the GR translocates from the cytoplasm to the nucleus.[6][7] This assay monitors this translocation event using a cell line expressing a GFP-tagged GR fusion protein.[6]
Experimental Protocol:
Materials:
-
U2OS cell line stably expressing GFP-GR
-
DMEM supplemented with 2mM L-Glutamine and 1% Penicillin-Streptomycin (Assay Buffer)
-
Dexamethasone (positive control)
-
This compound (test compound)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Hoechst 33342 staining solution
-
96-well imaging plates
Procedure:
-
Seed GFP-GR expressing cells into 96-well imaging plates and incubate for 18-24 hours.[6]
-
Treat the cells with serial dilutions of this compound or Dexamethasone for 2 hours.[6]
-
Fix the cells with Fixing Solution for 20 minutes at room temperature.[6]
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342 solution.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence.
Data Presentation:
The data is presented as the EC50 value, which is the concentration of the compound that induces a half-maximal response in GR nuclear translocation.
| Compound | EC50 (nM) for GR Translocation |
| Dexamethasone (Positive Control) | e.g., 10 |
| This compound | e.g., Y |
Note: The EC50 values are examples and need to be determined experimentally.
Signaling Pathway:
Caption: Glucocorticoid Receptor Signaling Pathway.
NF-κB Reporter Assay for Anti-Inflammatory Activity
A key anti-inflammatory mechanism of corticosteroids is the inhibition of the pro-inflammatory transcription factor NF-κB.[2][8] This can be measured using a reporter gene assay in which the luciferase gene is under the control of an NF-κB response element.[9][10]
Experimental Protocol:
Materials:
-
HEK293 or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct.[9]
-
DMEM with 10% FBS
-
Dexamethasone (positive control)
-
This compound (test compound)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound or Dexamethasone for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway for 6-24 hours.[8]
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
Data Presentation:
The inhibitory activity is expressed as the IC50 value, the concentration of the compound that causes a 50% reduction in luciferase activity.[9]
| Compound | IC50 (nM) for NF-κB Inhibition |
| Dexamethasone (Positive Control) | e.g., 2 |
| This compound | e.g., Z |
Note: The IC50 values are examples and need to be determined experimentally.
Experimental Workflow:
Caption: Workflow for the NF-κB Reporter Assay.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of the test compound to ensure that the observed effects in the functional assays are not due to cell death. The MTS or MTT assay is a colorimetric assay for assessing cell viability.[12]
Experimental Protocol:
Materials:
-
The same cell line used in the functional assays
-
Complete culture medium
-
This compound (test compound)
-
MTS or MTT reagent
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the same concentrations of this compound used in the functional assays for the same duration.
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[12]
Data Presentation:
The data is presented as the percentage of cell viability relative to the vehicle-treated control cells.
| Concentration of this compound (µM) | % Cell Viability |
| 0 (Vehicle Control) | 100 |
| 0.01 | e.g., 99 |
| 0.1 | e.g., 98 |
| 1 | e.g., 95 |
| 10 | e.g., 90 |
| 100 | e.g., 85 |
Note: The cell viability percentages are examples and need to be determined experimentally.
Logical Relationship of Assays:
Caption: Interrelationship of the In Vitro Assays.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Glucocorticoid Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 21-Dehydro Betamethasone 17-Propionate using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Betamethasone 17-Propionate is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents.[1][2] Like other corticosteroids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[1][2] Upon binding, the ligand-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.[2][3]
These application notes provide a comprehensive overview of cell-based assays to characterize the potency and efficacy of this compound. The following protocols are designed to assess its activity at different stages of the glucocorticoid signaling cascade, from receptor engagement to downstream functional outcomes.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound compared to the well-characterized glucocorticoid, Dexamethasone. This data is for illustrative purposes to guide expected outcomes from the described assays.
| Assay | Parameter | Dexamethasone | This compound (Hypothetical) |
| GR Transactivation Assay | EC50 | ~1-10 nM | 0.5 - 5 nM |
| NF-κB Inhibition Assay | IC50 | ~5-25 nM | 2 - 20 nM |
| Cytokine Release Assay (TNF-α) | IC50 | ~10-50 nM | 8 - 40 nM |
| Cell Proliferation Assay (CEM-C7) | IC50 | ~20-100 nM | 15 - 80 nM |
| Apoptosis Assay (Annexin V) | % Apoptosis at 1µM | 60-80% | 65-85% |
Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway of glucocorticoids.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Protocols
Glucocorticoid Receptor (GR) Transactivation Assay
This assay quantifies the ability of a compound to activate the GR and induce the transcription of a reporter gene. A common approach is to use a cell line stably or transiently expressing the human GR and a luciferase reporter gene under the control of a GR-responsive promoter.[4]
Experimental Workflow
Caption: Workflow for the GR Transactivation Assay.
Protocol
-
Cell Culture: Culture HEK293T cells stably expressing human GR and a GRE-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of this compound and Dexamethasone by serial dilution in serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells and add 50 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After incubation, bring the plate to room temperature. Add 50 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB. A reporter assay is commonly used where cells are co-stimulated with an NF-κB activator (like TNF-α) and the test compound.[5][6]
Experimental Workflow
Caption: Workflow for the NF-κB Inhibition Assay.
Protocol
-
Cell Culture: Use a cell line such as HEK293T or HeLa that is stably transfected with an NF-κB-responsive luciferase reporter construct.[7]
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 18-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity as described in the GR transactivation assay protocol.
-
Data Analysis: Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC50 value.
Cytokine Release Assay
This assay directly measures the anti-inflammatory effect of a compound by quantifying the inhibition of pro-inflammatory cytokine secretion from immune cells.[8][9]
Protocol
-
Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[8]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Dexamethasone and incubate for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce cytokine production.[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine release.
Cell Proliferation Assay
Glucocorticoids can inhibit the proliferation of certain cell types, particularly lymphoid cells.[10] The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell proliferation.
Protocol
-
Cell Culture: Use a glucocorticoid-sensitive cell line such as the human T-lymphoblastoid cell line CEM-C7.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Add various concentrations of this compound or Dexamethasone and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
Apoptosis Assay
Glucocorticoids are known to induce apoptosis in lymphoid cells. The Annexin V binding assay is a standard method for detecting early-stage apoptosis.
Protocol
-
Cell Culture and Treatment: Culture CEM-C7 cells and treat them with this compound or Dexamethasone at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition.
References
- 1. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Betamethasone Dipropionate Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betamethasone-17-butyrate-21-propionate | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Betamethasone 21-Acetate-d3 17-Propionate [lgcstandards.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 21-Dehydro Betamethasone 17-Propionate in Human Plasma
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 21-Dehydro Betamethasone 17-Propionate in human plasma. The methodology is adapted from established protocols for related corticosteroids, such as Betamethasone 17-Propionate.[1][2][3][4] This method employs a simple liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). The proposed method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and therapeutic drug monitoring of this specific corticosteroid derivative. While direct experimental data for this compound is not available in the cited literature, this note provides a comprehensive, proposed protocol based on extensive data for structurally similar compounds.
Introduction
This compound is a synthetic corticosteroid. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5][6][7][8] This application note outlines a complete protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to facilitate the reliable measurement of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (LGC Standards or equivalent)[9]
-
Betamethasone-d5 (or other suitable deuterated corticosteroid) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ether-cyclohexane (4:1, v/v) or Methyl-tert-butyl-ether (MTBE)
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a methanol-water (1:1, v/v) mixture to create calibration standards ranging from 0.05 to 50 ng/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations in a similar manner.
Sample Preparation
A liquid-liquid extraction (LLE) method is proposed for the extraction of the analyte and IS from human plasma.[1][2][10]
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ether-cyclohexane (4:1, v/v) or MTBE.
-
Vortex for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[6]
Liquid Chromatography
Chromatographic separation is performed on a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution: A typical gradient would start at 30% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization mode. The MRM transitions are selected for the analyte and the internal standard. Based on the structure of this compound (Molecular Weight: 446.5 g/mol )[9] and fragmentation patterns of similar corticosteroids,[11] the following transitions are proposed:
Table 1: Proposed Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 447.2 | 355.2 | 200 | 15 |
| Betamethasone-d5 (IS) | 398.2 | 378.2 | 200 | 12 |
Note: These parameters should be optimized for the specific instrument used.
Method Validation Parameters (Based on Similar Compounds)
The following tables summarize typical validation results for LC-MS/MS methods for related corticosteroids, which can be expected for this proposed method.[1][2]
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Betamethasone 17-Propionate | 0.05 - 50 | > 0.99 | 0.05 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Betamethasone 17-Propionate | 0.1 (Low QC) | < 8.0 | < 13.0 | 90 - 110 |
| 5.0 (Mid QC) | < 7.0 | < 11.0 | 90 - 110 | |
| 40.0 (High QC) | < 6.0 | < 10.0 | 90 - 110 |
Table 4: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Betamethasone 17-Propionate | LLE | 83.6 - 85.3 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of factors influencing quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in human plasma. The method is based on well-established principles for the analysis of similar corticosteroids and is expected to offer high sensitivity, specificity, and reliability. This protocol serves as a valuable starting point for researchers and scientists involved in the development and analysis of this and other related corticosteroid compounds. Method validation according to regulatory guidelines is recommended before application to clinical or preclinical studies.
References
- 1. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols: 21-Dehydro Betamethasone 17-Propionate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Betamethasone 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. As an ester of betamethasone, it is designed for enhanced lipophilicity, which can improve its penetration into the skin, making it a promising active pharmaceutical ingredient (API) for topical formulations aimed at treating various dermatological conditions such as eczema, psoriasis, and dermatitis.[1] These application notes provide a comprehensive overview of the essential physicochemical properties, mechanism of action, and detailed protocols for the formulation and evaluation of topical preparations containing this compound. Due to the limited publicly available data for this compound, information from closely related betamethasone esters, such as Betamethasone 17-Propionate and Betamethasone Dipropionate, is utilized as a reference and is duly noted.
Physicochemical Properties
A summary of the available physicochemical properties for Betamethasone 17-Propionate and related compounds is presented in Table 1. This data is crucial for formulation development, particularly for solubility and stability assessments.
Table 1: Physicochemical Properties of Betamethasone Esters
| Property | Betamethasone 17-Propionate | Betamethasone Dipropionate | Reference |
| Molecular Formula | C25H33FO6 | C28H37FO7 | |
| Molecular Weight | 448.52 g/mol | 504.6 g/mol | |
| Appearance | White to practically white crystalline powder | White to creamy white, odorless crystalline powder | [2][3] |
| Solubility | Practically insoluble in water; soluble in alcohol. | Practically insoluble in water; sparingly soluble in ethanol; freely soluble in acetone and chloroform. | [2][3] |
| Melting Point | ~230 °C | Not specified |
Note: Data for this compound is limited; therefore, data for closely related esters is provided as a reference.
Mechanism of Action
Betamethasone 17-Propionate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the activated GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines, ultimately reducing inflammation and the associated symptoms of skin disorders.
Caption: Glucocorticoid Receptor Signaling Pathway.
Application in Topical Formulations
The development of topical formulations for this compound requires careful consideration of the vehicle to ensure optimal drug delivery, stability, and patient compliance. The choice between a cream, ointment, or gel will depend on the nature of the skin condition being treated. Ointments are generally preferred for dry, scaly lesions, while creams are suitable for weeping or oozing skin, and gels provide a non-greasy option for hairy areas.[4] The solubility of the API in the formulation components is a critical factor affecting its bioavailability.
Experimental Protocols
The following sections provide detailed protocols for the formulation and evaluation of topical products containing this compound. These protocols are based on established methods for similar corticosteroids and should be adapted and validated for the specific API.
Formulation Protocols
Caption: General Topical Formulation Workflow.
This protocol is adapted from a standard hydrophilic cream base.
Ingredients:
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 0.05 |
| Cetostearyl Alcohol | Emulsifier, Thickener | 7.2 |
| White Soft Paraffin | Emollient, Oily Phase | 15.0 |
| Liquid Paraffin | Emollient, Oily Phase | 6.0 |
| Ceteareth-20 | Emulsifier | 1.8 |
| Propylene Glycol | Co-solvent, Humectant | 5.0 |
| Chlorocresol | Preservative | 0.1 |
| Purified Water | Aqueous Phase | to 100 |
Protocol:
-
Oil Phase Preparation: Melt the Cetostearyl Alcohol, White Soft Paraffin, and Liquid Paraffin together at 70-75°C.
-
Aqueous Phase Preparation: Dissolve the Ceteareth-20 and Chlorocresol in Purified Water and heat to 70-75°C.
-
Emulsification: Add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.
-
Cooling: Cool the emulsion to approximately 45°C with gentle stirring.
-
API Incorporation: Disperse the this compound in the Propylene Glycol and add this dispersion to the cream base with thorough mixing.
-
Final Mixing: Continue stirring until the cream has cooled to room temperature.
-
Packaging: Fill the cream into appropriate containers.
This protocol is based on a simple absorption ointment base.[2]
Ingredients:
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 0.05 |
| Propylene Glycol | Co-solvent | 5.0 |
| White Soft Paraffin | Ointment Base | 85.0 |
| Liquid Paraffin | Emollient | to 100 |
Protocol:
-
Base Preparation: Melt the White Soft Paraffin and Liquid Paraffin together and mix until uniform.
-
Cooling: Allow the base to cool to approximately 40°C.
-
API Incorporation: Levigate the this compound with the Propylene Glycol to form a smooth paste.
-
Mixing: Gradually incorporate the API paste into the ointment base with continuous mixing until a homogenous ointment is obtained.
-
Packaging: Fill the ointment into suitable tubes or jars.
This protocol describes the preparation of a hydroalcoholic gel.[5]
Ingredients:
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 0.05 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 |
| Ethanol (95%) | Co-solvent, Penetration Enhancer | 40.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Purified Water | Vehicle | to 100 |
Protocol:
-
Gelling Agent Dispersion: Disperse the Carbomer 940 in Purified Water with constant stirring and allow it to swell for 24 hours.
-
API Solution: Dissolve the this compound in the Ethanol and Propylene Glycol mixture.
-
Mixing: Slowly add the API solution to the carbomer dispersion with continuous stirring.
-
Neutralization: Add Triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the pH is approximately 6.0.
-
Packaging: Package the gel in appropriate containers.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for determining the potency and degradation products of this compound in topical formulations. The following method is adapted from a published method for Betamethasone Dipropionate and its related substances.
Table 2: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Gradient elution with: A: Acetonitrile/Methanol/Water (40:10:50) B: Acetonitrile/Methanol (80:20) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 240 nm | [6] |
| Injection Volume | 20 µL | [6] |
| Column Temperature | 30°C | [6] |
Protocol:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation:
-
Accurately weigh a quantity of the topical formulation equivalent to a known amount of the API.
-
Disperse the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Heat and sonicate to ensure complete extraction of the API.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the clear supernatant to a suitable concentration with the mobile phase.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the API to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure that all degradation products are well-resolved from the parent peak.
In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which the API is released from the topical formulation.
Caption: In Vitro Release Testing (IVRT) Workflow.
Protocol:
-
Apparatus: Use a validated vertical diffusion cell (Franz cell) apparatus.[7]
-
Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) should be used.
-
Receptor Medium: The receptor medium should provide sink conditions. A common choice for corticosteroids is a hydroalcoholic solution (e.g., 50:50 ethanol:water).[7]
-
Procedure:
-
Mount the membrane onto the Franz cell.
-
Fill the receptor compartment with the receptor medium and equilibrate to 32 ± 1°C.
-
Apply a finite dose of the topical formulation (e.g., 300 mg/cm²) to the surface of the membrane.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.
-
Analyze the samples using a validated HPLC method.
-
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot this against the square root of time. The slope of the linear portion of the curve represents the release rate.
Table 3: Representative In Vitro Release Rate Data for Betamethasone Esters
| Formulation Type | Betamethasone Ester | Release Rate (µg/cm²/√h) | Reference |
| Cream | Betamethasone 17-Valerate | Data not specifically quantified in the provided search results. However, release is generally faster from creams than ointments. | [8] |
| Ointment | Betamethasone Dipropionate | The release slope was reported to be 1.5 to 6 times greater from a standard ointment compared to an "augmented" ointment. | [9] |
Note: This data is for illustrative purposes and will vary depending on the specific formulation and experimental conditions.
In Vitro Permeation Testing (IVPT)
IVPT is used to evaluate the permeation of the API through a skin model, providing an indication of its potential for in vivo absorption.
Protocol:
-
Apparatus: A Franz diffusion cell is used.[10]
-
Skin Model: Excised human or animal skin (e.g., porcine ear skin) is a common model. The stratum corneum should be intact.[10]
-
Receptor Medium: The receptor medium should maintain sink conditions and be physiologically compatible. Phosphate buffered saline (PBS) with a solubility enhancer (e.g., polysorbate 80) is often used.
-
Procedure:
-
Mount the skin in the Franz cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and equilibrate to 32 ± 1°C.
-
Apply a finite dose of the formulation to the skin surface.
-
Collect samples from the receptor compartment at specified time intervals and replace with fresh medium.
-
Analyze the samples by HPLC.
-
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
Table 4: Representative In Vitro Skin Permeation Data for Betamethasone Esters
| Skin Model | Betamethasone Ester | Steady-State Flux (Jss) (ng/cm²/h) | Reference |
| Excised Human Skin | Betamethasone 17-Valerate | 57.6 | [11] |
Note: This data is for a specific experimental setup and will vary based on the formulation and skin donor.
Conclusion
This compound holds significant potential as a topical anti-inflammatory agent. The successful development of effective and stable topical formulations requires a thorough understanding of its physicochemical properties and careful selection of excipients. The protocols provided in these application notes offer a robust framework for the formulation, analysis, and in vitro performance testing of creams, ointments, and gels containing this API. It is imperative that all methods are fully validated for the specific formulation being developed to ensure product quality and performance. Further research is warranted to generate specific data for this compound to build upon the representative data presented herein.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. Betamethasone Ointment: Package Insert / Prescribing Info [drugs.com]
- 3. DailyMed [dailymed.nlm.nih.gov]
- 4. assets.gskstatic.com [assets.gskstatic.com]
- 5. medisca.net [medisca.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. In vitro percutaneous permeation of betamethasone and betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of 21-Dehydro Betamethasone 17-Propionate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Betamethasone 17-Propionate is a potent synthetic glucocorticoid with expected strong anti-inflammatory and immunosuppressive properties, characteristic of the corticosteroid class of drugs.[1][2][3] Like other betamethasone derivatives, it is presumed to be effective in treating inflammatory skin conditions such as eczema and psoriasis.[4][5] The mechanism of action for corticosteroids involves binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. This process leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin-1), and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][6]
These application notes provide detailed protocols for utilizing established preclinical animal models to assess the therapeutic efficacy of this compound for inflammatory dermatological conditions. The described models and experimental designs are intended to provide a robust framework for generating reliable and reproducible data for drug development.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. Upon binding, the GR-ligand complex translocates to the nucleus and acts as a transcription factor. It can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, often by interfering with other transcription factors like NF-κB and AP-1.
Caption: Glucocorticoid receptor signaling pathway.
Recommended Animal Models
A variety of animal models can be employed to evaluate the anti-inflammatory and anti-allergic properties of topical corticosteroids.[7] The selection of a specific model should be guided by the intended therapeutic application of the test compound. For a potent corticosteroid like this compound, models of acute and subacute inflammation are highly relevant.
Croton Oil-Induced Ear Edema in Mice or Rats
This is a widely used model for screening topical anti-inflammatory agents. Croton oil is a potent irritant that induces a rapid and quantifiable inflammatory response, characterized by edema and erythema.
Oxazolone-Induced Ear Edema in Mice
This model mimics delayed-type hypersensitivity reactions and is useful for assessing the efficacy of corticosteroids in allergic contact dermatitis. It involves a sensitization phase followed by a challenge phase to elicit an inflammatory response.
UV-Erythema in Guinea Pigs
This model is particularly relevant for assessing the ability of a compound to reduce inflammation caused by UV radiation, a common environmental stressor for the skin. The development of erythema following UV exposure is a key parameter measured.[8]
Experimental Protocols
Protocol 1: Croton Oil-Induced Ear Edema
Objective: To evaluate the anti-edematous effect of topically applied this compound.
Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g).
Materials:
-
This compound
-
Vehicle (e.g., acetone, ethanol)
-
Croton oil
-
Reference standard (e.g., Betamethasone Dipropionate)
-
Micrometer or balance
-
Punch biopsy tool (6 mm)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Croton oil + Vehicle
-
Group 3: Croton oil + this compound (low dose)
-
Group 4: Croton oil + this compound (high dose)
-
Group 5: Croton oil + Reference standard
-
-
Induction of Inflammation: Prepare a solution of croton oil in the vehicle (e.g., 2% in acetone). Apply a fixed volume (e.g., 20 µL) to the inner and outer surfaces of the right ear of each animal. The left ear serves as a control.
-
Treatment: 30 minutes after croton oil application, topically apply the vehicle, this compound, or the reference standard to the right ear.
-
Assessment of Edema: 4-6 hours after the induction of inflammation, sacrifice the animals.
-
Method A (Thickness): Measure the thickness of both ears using a digital micrometer.
-
Method B (Weight): Use a punch biopsy tool to collect a standard-sized disc from both ears and weigh them.
-
-
Calculation of Edema Inhibition:
-
Edema = (Weight/Thickness of right ear) - (Weight/Thickness of left ear)
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
Protocol 2: Oxazolone-Induced Ear Edema
Objective: To assess the effect of this compound on delayed-type hypersensitivity.
Animals: Male BALB/c mice (20-25 g).
Materials:
-
This compound
-
Vehicle (e.g., acetone:olive oil, 4:1)
-
Oxazolone
-
Reference standard (e.g., Dexamethasone)
-
Micrometer
Procedure:
-
Sensitization (Day 0): Shave the abdominal skin of the mice and apply a solution of oxazolone (e.g., 50 µL of 3% in vehicle).
-
Challenge (Day 7): Apply a lower concentration of oxazolone (e.g., 20 µL of 1% in vehicle) to the right ear.
-
Treatment: Apply the test compound, vehicle, or reference standard topically to the right ear 30 minutes before and 6 hours after the oxazolone challenge.
-
Assessment of Edema: 24 and 48 hours after the challenge, measure the ear thickness of both ears with a micrometer.
-
Calculation of Edema Inhibition: As described in Protocol 1.
Protocol 3: UV-Erythema in Guinea Pigs
Objective: To determine the efficacy of this compound in reducing UV-induced erythema.
Animals: Albino guinea pigs (300-350 g).
Materials:
-
This compound
-
Vehicle
-
UV lamp (280-320 nm)
-
Shielding material with small apertures
Procedure:
-
Preparation: Depilate the dorsal skin of the guinea pigs 18-24 hours before UV exposure.
-
Treatment: Apply the test compound or vehicle to defined areas on the depilated back.
-
UV Exposure: After a set absorption time (e.g., 30 minutes), expose the treated areas to a predetermined dose of UV radiation.
-
Assessment of Erythema: At various time points (e.g., 4, 8, and 24 hours) after UV exposure, visually score the erythema in each treatment site according to a predefined scale (e.g., 0 = no erythema, 1 = slight erythema, 2 = moderate erythema, 3 = severe erythema).
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Weight (mg) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | ||
| Croton Oil + Vehicle | - | ||
| Croton Oil + this compound | Low | ||
| Croton Oil + this compound | High | ||
| Croton Oil + Reference Standard |
Table 2: Efficacy of this compound in Oxazolone-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Thickness (mm) at 24h ± SEM | % Inhibition of Edema at 24h |
| Vehicle Control | - | ||
| Oxazolone + Vehicle | - | ||
| Oxazolone + this compound | Low | ||
| Oxazolone + this compound | High | ||
| Oxazolone + Reference Standard |
Table 3: Erythema Scores in UV-Induced Inflammation in Guinea Pigs
| Treatment Group | Dose | Mean Erythema Score at 8h ± SEM |
| Vehicle Control | - | |
| UV + Vehicle | - | |
| UV + this compound | Low | |
| UV + this compound | High | |
| UV + Reference Standard |
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a topical anti-inflammatory agent.
Caption: General experimental workflow.
Histopathological and Biomarker Analysis
To further elucidate the mechanism of action and efficacy of this compound, tissue samples from the inflamed area can be collected for further analysis.
-
Histopathology: Ear tissue sections can be stained with Hematoxylin and Eosin (H&E) to assess the infiltration of inflammatory cells, edema, and overall tissue damage.
-
Cytokine Profiling: Tissue homogenates can be analyzed using ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10). This provides a quantitative measure of the compound's effect on the inflammatory cascade.[9]
Conclusion
The described animal models and protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a topical anti-inflammatory agent. By employing these standardized methods, researchers can generate robust and comparable data to support the continued development of this potent corticosteroid for the treatment of various inflammatory skin diseases.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 3. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 4. Dermatologic investigation of betamethasone 17,21-dipropionate ointment with chinoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 7. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 21-Dehydro Betamethasone 17-Propionate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Betamethasone 17-Propionate is a synthetic glucocorticoid, a derivative of betamethasone. Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), which is present in almost all vertebrate animal cells. This binding initiates a cascade of events that ultimately leads to the modulation of gene expression. Glucocorticoids are widely recognized for their potent anti-inflammatory and immunosuppressive properties, making them crucial tools in both clinical applications and basic research. Their mechanism of action primarily involves the regulation of inflammatory gene transcription and the induction of apoptosis in certain cell types.
These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments, ensuring reproducibility and accuracy in research settings.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H31FO6 | |
| Molecular Weight | 446.51 g/mol | |
| Appearance | Neat | |
| Storage Temperature | Room Temperature (as solid) |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Reference (for similar glucocorticoids) |
| Lymphoid Leukemia Cells (e.g., CEM-C7/14) | Apoptosis Induction | 10⁻⁸ M to 10⁻⁵ M | 48 hours | |
| Carcinoma Cell Lines (e.g., MCF-7, HeLa) | Growth Inhibition | 10⁻⁷ M to 10⁻⁶ M | 3-4 days | |
| Astrocytoma Cells | Gene Expression Modulation | 0.1 µM | 2-24 hours | |
| General Anti-inflammatory Assays | Inhibition of Pro-inflammatory Cytokines | 10⁻⁹ M to 10⁻⁶ M | 24-72 hours |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of Stock Solution (10 mM)
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the container of this compound and DMSO to come to room temperature.
-
Weighing: Carefully weigh out 4.47 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Solubilization: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
Objective: To dilute the stock solution to the final desired concentration for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture plates with seeded cells
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of sterile complete cell culture medium.
-
Final Dilution: Further dilute the intermediate solution (or the stock solution) into the final volume of cell culture medium to achieve the desired treatment concentration. For example, to prepare 10 mL of medium with a final concentration of 1 µM, add 10 µL of the 1 mM intermediate solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. A
-
high-performance liquid chromatography (HPLC) for betamethasone analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of betamethasone and its related compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for various applications, including quality control, stability testing, and formulation development.
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in pharmaceutical formulations to treat a variety of conditions, including skin disorders, allergies, and inflammatory diseases. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of betamethasone products. HPLC is a powerful and versatile technique for the separation, identification, and quantification of betamethasone and its related substances in various matrices.[1][2][3]
Principle of the Method
The primary mode of analysis is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase.[1][2][3][4][5] Betamethasone, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is commonly performed using an ultraviolet (UV) detector, as betamethasone exhibits strong absorbance in the UV region, typically around 240-254 nm.[1][2][3] The concentration of betamethasone in a sample is determined by comparing its peak area to that of a known standard.
I. Experimental Protocols
This section details the methodologies for several key HPLC experiments for the analysis of betamethasone and its derivatives in different formulations.
Protocol 1: Analysis of Betamethasone Dipropionate and Related Substances in Topical Formulations
This protocol is a stability-indicating gradient RP-HPLC method suitable for the analysis of betamethasone dipropionate and its degradation products in topical formulations like creams and ointments.[1]
1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Altima C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (90:4:6, v/v/v)[1] |
| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20, v/v/v/v)[1] |
| Gradient Program | A specific gradient program should be optimized for the separation.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 20 µL[1] |
1.2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (20:80, v/v) is used as a diluent.[1]
-
Standard Stock Solution: Prepare a stock solution of Betamethasone Dipropionate (BD) at a concentration of 100 µg/mL in the diluent.[1]
-
Working Standard Solution: Dilute the stock solution to a working concentration of 1 µg/mL with the diluent.[1]
-
Sample Preparation (Cream/Ointment):
-
Accurately weigh an amount of the formulation equivalent to 2 mg of BD into a 20 mL volumetric flask.[1]
-
Add a suitable volume of diluent and sonicate to disperse the sample.
-
Make up to the mark with the diluent to achieve a final concentration of 100 µg/mL of BD.[1]
-
Filter the solution through a 0.45 µm filter before injection.[2]
-
Protocol 2: Simultaneous Determination of Betamethasone and Sodium Benzoate in Oral Formulations
This protocol describes an RP-HPLC method for the simultaneous quantification of betamethasone and the preservative sodium benzoate in oral liquid formulations.[3]
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Nova-pack C18 (150 x 3.9 mm, 4 µm) or equivalent[3] |
| Mobile Phase | Gradient elution with 50 mM monobasic potassium phosphate buffer (pH 2.9) and acetonitrile.[3] |
| Gradient Program | A three-step gradient program is used, starting with 25% acetonitrile, increasing to 45%, and then returning to 25%.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Room temperature[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 50 µL[3] |
2.2. Preparation of Solutions
-
Mobile Phase Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water and adjust the pH to 2.9 with dilute phosphoric acid. Filter through a 0.45 µm filter.[3]
-
Standard Stock Solution: Prepare a stock solution containing 0.5 mg/mL of betamethasone and 1 mg/mL of sodium benzoate by dissolving the standards in absolute ethanol and diluting with water.[3]
-
Working Standard Solution: Dilute the stock solution to achieve a final concentration of 0.05 mg/mL for betamethasone and 0.1 mg/mL for sodium benzoate.[3]
-
Sample Preparation (Oral Liquid):
Protocol 3: Isocratic HPLC Analysis of Betamethasone Esters
This protocol provides a simple isocratic method for the simultaneous determination of betamethasone esters (e.g., betamethasone valerate and dipropionate) in combination with other active ingredients.[5]
3.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Water: Acetonitrile (35:65, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 20 µL[5] |
3.2. Sample Preparation
-
Sample preparation will vary depending on the formulation (e.g., cream, ointment). A general approach involves extraction of the active ingredients into a suitable solvent like methanol or acetonitrile, followed by dilution to an appropriate concentration within the linear range of the method.
II. Data Presentation
The following tables summarize typical quantitative data obtained from the validation of HPLC methods for betamethasone analysis, as reported in the literature.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Data for Betamethasone Dipropionate Analysis [1]
| Parameter | Result |
| Linearity Range | 0.07 - 2.02 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.02 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.07 µg/mL[1] |
Table 3: Method Validation Data for Simultaneous Analysis of Betamethasone and Sodium Benzoate [3]
| Parameter | Betamethasone | Sodium Benzoate |
| Linearity Range (µg/mL) | 30 - 70 | 60 - 140 |
| Correlation Coefficient (r²) | 0.9999[3] | 0.9999[3] |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.0 - 102.0% |
III. Visualizations
Betamethasone HPLC Analysis Workflow
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sex‐specific effects of betamethasone on glucocorticoid and apoptotic signalling pathways in the sheep placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for 21-Dehydro Betamethasone 17-Propionate in Dermatological Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct research on 21-Dehydro Betamethasone 17-Propionate is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established research of structurally similar and potent topical corticosteroids, such as Betamethasone 17-Propionate, Betamethasone 17,21-Dipropionate, and Clobetasol Propionate. These compounds share a core mechanism of action, and the methodologies described are standard for the evaluation of this class of drugs in dermatological research.
Introduction
This compound is a synthetic corticosteroid. Based on its structural similarity to other potent corticosteroids, it is presumed to possess significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties, making it a candidate for the topical treatment of various inflammatory skin conditions.[1][2] Corticosteroids are a cornerstone in dermatology for managing diseases such as eczema, psoriasis, and dermatitis.[3][4] This document provides a detailed overview of the potential applications, mechanisms of action, and experimental protocols for the dermatological research of this compound and its analogues.
Mechanism of Action
Topical corticosteroids exert their effects through genomic and non-genomic pathways. The primary mechanism involves binding to cytosolic glucocorticoid receptors (GR).[3][5] This complex then translocates to the nucleus, where it modulates gene expression.
Genomic Pathway:
-
Transactivation: The GR-corticosteroid complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[3] This includes genes for lipocortin-1 (annexin A1), which inhibits phospholipase A2.[5]
-
Transrepression: The complex can also inhibit the transcription of pro-inflammatory genes by interfering with transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1]
This modulation of gene expression results in:
-
Reduced production of pro-inflammatory mediators: Inhibition of phospholipase A2 blocks the release of arachidonic acid, a precursor for prostaglandins and leukotrienes.[1][5]
-
Suppression of inflammatory cytokines and chemokines.
-
Inhibition of immune cell function: It reduces the activity of T-lymphocytes, macrophages, and dendritic cells.[3]
Non-Genomic Pathway:
Some rapid effects of corticosteroids are believed to be mediated by non-genomic mechanisms that do not involve gene transcription and protein synthesis.
Below is a diagram illustrating the generalized signaling pathway of potent topical corticosteroids.
Caption: Generalized signaling pathway of topical corticosteroids.
Data Presentation: Potency of Topical Corticosteroids
The potency of topical corticosteroids is a critical factor in their clinical efficacy and potential for adverse effects.[6] Potency is typically determined using the vasoconstrictor assay, which correlates well with clinical anti-inflammatory activity.[7] Corticosteroids are classified into seven classes, with Class I being the most potent.
Table 1: Relative Potency Classification of Selected Topical Corticosteroids
| Potency Class | Potency Description | Example Corticosteroids | Concentration (%) |
| I | Superpotent | Clobetasol Propionate | 0.05 |
| Betamethasone Dipropionate (Augmented) | 0.05 | ||
| II | High Potency | Betamethasone Dipropionate | 0.05 |
| Mometasone Furoate (Ointment) | 0.1 | ||
| III | Medium to High Potency | Betamethasone Valerate (Ointment) | 0.1 |
| Fluticasone Propionate (Ointment) | 0.005 | ||
| IV | Medium Potency | Mometasone Furoate (Cream) | 0.1 |
| Triamcinolone Acetonide (Cream) | 0.1 | ||
| V | Lower Medium Potency | Betamethasone Valerate (Cream) | 0.1 |
| Hydrocortisone Valerate (Cream) | 0.2 | ||
| VI | Low Potency | Desonide | 0.05 |
| Fluocinolone Acetonide (Cream) | 0.01 | ||
| VII | Least Potent | Hydrocortisone | 1.0 |
Data compiled from various sources.[6][8][9]
Table 2: Clinical Efficacy of Betamethasone Esters in Dermatoses
A double-blind study compared the efficacy of 0.05% Betamethasone 17,21-Dipropionate cream and 0.05% Clobetasol Propionate cream in 36 patients with various steroid-responsive dermatoses.[10]
| Treatment Group | Number of Patients | Marked Improvement/Healed | Onset of Action |
| Betamethasone 17,21-Dipropionate | 18 | 16 (89%) | Rapid |
| Clobetasol Propionate | 18 | 17 (94%) | Rapid |
No statistically significant difference was found between the two treatments (p > 0.1).[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and potency of topical corticosteroids.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a simple and rapid screening method for the anti-inflammatory properties of a compound.[11]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a substance to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory activity.
Materials:
-
This compound (or analogue)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Diclofenac Sodium (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% solution of BSA in PBS.
-
Prepare various concentrations of the test compound and Diclofenac Sodium in a suitable solvent.
-
To 0.5 mL of the test and standard solutions, add 0.5 mL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by incubating at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
In Vivo Vasoconstrictor Assay (VCA)
The VCA is a widely accepted method for determining the bioequivalence and potency of topical corticosteroids.[7][12][13]
Principle: Topical corticosteroids cause vasoconstriction of the dermal capillaries, leading to a visible blanching of the skin. The degree of blanching is proportional to the potency of the corticosteroid.[12]
Materials:
-
Test formulation of this compound
-
Reference standard corticosteroid formulation
-
Healthy human volunteers
-
Chromameter or visual scoring scale
Procedure:
-
Select healthy volunteers with no skin diseases on the forearms.
-
Apply a standardized amount of the test and reference formulations to marked sites on the flexor surface of the forearms.
-
Leave the application sites uncovered for a specified duration (e.g., 6 hours).
-
Gently remove any excess formulation.
-
At predetermined time points (e.g., 2, 4, 6, 12, 18, and 24 hours after application), assess the degree of skin blanching using a chromameter or a visual scoring scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Plot the blanching response over time to determine the area under the effect curve (AUEC).
-
Compare the AUEC of the test formulation to the reference standard to determine relative potency.
References
- 1. A Clinical Comparison of Betamethasone 17,21-Dipropionate and Clobetasol Propionate Creams in Dermatology | Semantic Scholar [semanticscholar.org]
- 2. Use of Topical Corticosteroids in Dermatology: An Evidence-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clobetasol | C22H28ClFO4 | CID 5311051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Critical factors determining the potency of topical corticosteroids [pubmed.ncbi.nlm.nih.gov]
- 8. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 9. Topical Corticosteroids: Overview [emedicine.medscape.com]
- 10. A clinical comparison of betamethasone 17,21-dipropionate and clobetasol propionate creams in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 21-Dehydro Betamethasone 17-Propionate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 21-Dehydro Betamethasone 17-Propionate as a reference standard in chromatographic analyses. This compound is a known impurity and a critical quality attribute to monitor in the manufacturing and stability testing of Betamethasone 17-Propionate and related active pharmaceutical ingredients (APIs). The protocols outlined below are based on established high-performance liquid chromatography (HPLC) methods for the analysis of betamethasone-related compounds.
Introduction
This compound is a potential impurity in the synthesis of Betamethasone 17-Propionate and a degradation product. Its chemical structure is (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxoacetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate[1]. As a reference standard, it is essential for the accurate identification and quantification of this impurity in pharmaceutical preparations, ensuring the safety and efficacy of the final drug product. Chromatographic techniques, particularly HPLC, are the methods of choice for this purpose.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for this compound and related compounds based on a validated HPLC method for Betamethasone Dipropionate and its impurities. These values can be used as a benchmark for method development and validation.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Betamethasone 17-Propionate | 19.8 | 0.40 | 1.14 |
| Betamethasone 21-Propionate | 24.5 | 0.50 | 1.07 |
| This compound (as an impurity) | Typically elutes earlier than Betamethasone 17-Propionate | To be determined | To be determined |
| Betamethasone Dipropionate | 49.2 | 1.00 | 1.00 |
| Betamethasone 17-Propionate, 21-acetate | 54.1 | 1.10 | 1.00 |
Note: The exact retention time and RRT for this compound should be experimentally determined using a certified reference standard. The RRF should also be established during method validation.
Experimental Protocols
This section details the recommended HPLC methodology for the identification and quantification of this compound in a drug substance or product.
Materials and Reagents
-
This compound Certified Reference Standard (CRS)
-
Betamethasone 17-Propionate or other relevant API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or other suitable buffer components)
Chromatographic Conditions
A gradient reversed-phase HPLC method is recommended for the separation of betamethasone-related compounds[2][3].
| Parameter | Condition |
| Column | Altima C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v) |
| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
Reference Standard Solution:
-
Accurately weigh a suitable amount of this compound CRS.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 1 µg/mL).
Sample Solution:
-
Accurately weigh a sample of the API or drug product containing Betamethasone 17-Propionate.
-
Dissolve and dilute with the chosen diluent to achieve a target concentration (e.g., 1 mg/mL of the main analyte).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm nylon filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor for the main analyte peak.
-
Theoretical plates for the main analyte peak.
-
Resolution between critical peak pairs.
-
Reproducibility of replicate injections of the standard solution (RSD of peak area).
Analysis and Calculation
Inject the prepared standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
The concentration of this compound in the sample can be calculated using the following external standard formula:
Impurity (%) = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100
Where:
-
Areaimpurity = Peak area of this compound in the sample chromatogram.
-
Areastandard = Peak area of this compound in the standard chromatogram.
-
Concstandard = Concentration of the this compound CRS solution.
-
Concsample = Concentration of the sample solution.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard in a chromatographic analysis.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 21-Dehydro Betamethasone 17-Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 21-Dehydro Betamethasone 17-Propionate.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound due to its likely poor aqueous solubility, a common characteristic of corticosteroid esters. This guide provides a structured approach to troubleshoot and resolve these challenges.
Problem: The compound is not dissolving in the chosen solvent.
-
Initial Assessment:
-
Verify Compound Identity and Purity: Ensure the material is this compound and check its purity. Impurities can sometimes affect solubility.
-
Review Solvent Selection: The choice of solvent is critical. Based on the structure of related compounds like Betamethasone 17,21-Dipropionate, which is practically insoluble in water but soluble in organic solvents, an aqueous medium is likely a poor choice for initial dissolution.[1][2]
-
-
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Select an appropriate organic solvent. | Corticosteroid esters are typically lipophilic. Start with solvents like acetone, methylene chloride, methanol, or ethanol, where similar compounds show good solubility.[1][2] |
| 2 | Apply gentle heating. | Increasing the temperature can enhance the dissolution process for many compounds.[3] However, monitor for any signs of degradation. |
| 3 | Reduce particle size. | If the compound is in a solid form, grinding it to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.[3][4] |
| 4 | Use sonication. | Ultrasonic baths can help to break up particle agglomerates and accelerate the dissolution process. |
Problem: The compound precipitates out of solution after initial dissolution.
-
Initial Assessment:
-
Check for Supersaturation: The initial dissolution might have created a supersaturated solution, which is inherently unstable.
-
Evaluate Environmental Factors: Changes in temperature or the addition of an anti-solvent (a liquid in which the compound is insoluble) can cause precipitation.
-
-
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Maintain a constant temperature. | If the solution was heated to dissolve the compound, a decrease in temperature can lead to precipitation. Use a temperature-controlled environment. |
| 2 | Avoid the addition of anti-solvents. | If working with a multi-component solvent system, ensure that all components are miscible and that the compound is soluble in the final mixture. |
| 3 | Consider using co-solvents. | A mixture of solvents (co-solvents) can often provide a more stable environment for the dissolved compound than a single solvent.[4][5] |
| 4 | Investigate the need for solubilizing excipients. | For aqueous formulations, the use of surfactants, cyclodextrins, or other solubilizing agents may be necessary to maintain the compound in solution.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
Based on its chemical structure (Molecular Formula: C25H31FO6) and the properties of similar corticosteroids, this compound is expected to be a poorly water-soluble compound.[6][7] Its solubility is likely to be significantly better in organic solvents. For comparison, Betamethasone 17,21-Dipropionate is practically insoluble in water, freely soluble in acetone and methylene chloride, and sparingly soluble in ethanol.[1][2]
Q2: What are the recommended starting solvents for dissolving this compound?
For initial dissolution and analytical purposes, the following solvents are recommended based on data for related compounds:
| Solvent | Expected Solubility | Reference |
| Acetone | Freely Soluble | [1][2] |
| Methylene Chloride / Chloroform | Freely Soluble | [1][2] |
| Methanol | Soluble | [2] |
| Ethanol (95%) | Sparingly Soluble | [1][2] |
| Water | Practically Insoluble | [1][2] |
Q3: How can I improve the aqueous solubility of this compound for formulation development?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like corticosteroids.[8] The choice of method will depend on the desired dosage form and other formulation considerations.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar drugs in aqueous solutions.[4][5] Commonly used co-solvents include propylene glycol, ethanol, and polyethylene glycols (PEGs).[3]
-
pH Adjustment: While corticosteroids are generally neutral compounds, investigating the effect of pH on solubility and stability is a standard pre-formulation study. For ionizable drugs, adjusting the pH can significantly increase solubility.[5]
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in water.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[4][9] This can enhance the dissolution rate and apparent solubility. Studies on prednisolone, a similar corticosteroid, have shown that solid dispersions with carriers like lactose or PEG 6000 can improve its dissolution rate.[10][11][12]
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[3][4]
Experimental Protocols
Protocol for Preliminary Solubility Assessment
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials:
-
This compound
-
A selection of solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, propylene glycol, acetone)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
HPLC with a suitable column and detector for quantification
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each solvent in a vial.
-
Tightly cap the vials and vortex for 1-2 minutes.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials for undissolved solid.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound by a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. ijpbr.in [ijpbr.in]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Solubilization techniques used for poorly water-soluble drugs [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing 21-Dehydro Betamethasone 17-Propionate for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the dosage of 21-Dehydro Betamethasone 17-Propionate in preclinical in vivo models. Given the limited specific in vivo data for this particular compound, this document leverages information on its parent compound, Betamethasone, and general principles of corticosteroid pharmacology to establish a robust experimental approach.
Compound Profile & Starting Considerations
Before initiating in vivo studies, it is crucial to understand the physicochemical properties of the test article and the pharmacokinetics of closely related compounds. This information provides a foundation for formulation development and initial dose selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxoacetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [1] |
| Molecular Formula | C₂₅H₃₁FO₆ | [1] |
| Category | Steroids, Intermediates, Impurities, Pharmaceutical Standards, Fine Chemicals | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Table 2: Pharmacokinetic Parameters of Betamethasone 17-Propionate (B17P) in Humans (Active Metabolite of a Parent Drug)
Note: This data is from studies on Betamethasone 17,21-dipropionate, where B17P is a primary metabolite, and is provided for context on the molecule's behavior in a biological system.
| Parameter | Value | Conditions | Source |
| Time to Max. Concentration (Tmax) | 15.0 ± 9.0 h | Single intramuscular injection of 5 mg Betamethasone Dipropionate | [2] |
| Max. Concentration (Cmax) | 0.6 ± 0.2 ng/mL | Single intramuscular injection of 5 mg Betamethasone Dipropionate | [2] |
| Half-life (t½) | 80.8 ± 22.7 h | Single intramuscular injection of 5 mg Betamethasone Dipropionate | [2] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, as a corticosteroid, is presumed to exert its anti-inflammatory and immunosuppressive effects primarily through the Glucocorticoid Receptor (GR). Upon entering the cell, the steroid binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This can involve increasing the expression of anti-inflammatory proteins or suppressing the expression of pro-inflammatory cytokines.[3]
Experimental Protocols
Protocol: Dose-Range Finding (DRF) Study in a Murine Model
This protocol outlines a general methodology for determining the effective and tolerable dose range of this compound in a mouse model of inflammation (e.g., carrageenan-induced paw edema).
1. Objective: To identify a dose range that demonstrates anti-inflammatory efficacy without significant adverse effects.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, or a solution of DMSO/PEG/Saline)
-
Male/Female C57BL/6 mice (8-10 weeks old)
-
Inflammatory agent (e.g., 1% λ-Carrageenan solution)
-
Calipers or Plethysmometer
-
Standard laboratory equipment for dosing and observation
3. Experimental Workflow:
4. Procedure:
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum food and water).
-
Grouping: Randomly assign animals to treatment groups (e.g., 5-8 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Dexamethasone 1 mg/kg)
-
Group 3: Test Article - Low Dose (e.g., 0.1 mg/kg)
-
Group 4: Test Article - Mid Dose (e.g., 1 mg/kg)
-
Group 5: Test Article - High Dose (e.g., 10 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or test article via the chosen route (e.g., intraperitoneal - IP, oral gavage - PO, or subcutaneous - SC).
-
Inflammation Induction: One hour after dosing, inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.
-
Efficacy Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0h) and at regular intervals post-injection (e.g., 1, 2, 4, and 6 hours).
-
Clinical Observations: Monitor animals for any signs of toxicity, such as lethargy, ruffled fur, or changes in behavior, throughout the experiment.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
FAQs and Troubleshooting Guide
This section addresses common questions and issues that may arise during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
-
Q1: How do I determine a starting dose for in vivo studies? A1: Without direct data, a logical approach is to:
-
Review Literature: Examine doses used for similar corticosteroids like Betamethasone or Dexamethasone in the same animal model and for the same indication.
-
In Vitro to In Vivo Extrapolation: Use your in vitro potency data (e.g., IC50) as a guide, though this requires complex modeling and is often not directly translatable.
-
Conservative Start: Begin with a wide dose range in your initial dose-range finding study. Based on data for related compounds, a range of 0.1 mg/kg to 10 mg/kg is a reasonable starting point for a rodent model.[4]
-
-
Q2: What vehicle should I use for formulation? A2: The choice of vehicle depends on the compound's solubility and the route of administration.
-
Aqueous: For soluble compounds, sterile saline or phosphate-buffered saline (PBS) is ideal.
-
Suspensions: For poorly soluble compounds, common vehicles include 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.
-
Solubilizing Agents: A mixture of DMSO (≤10%), PEG400 (e.g., 30%), and saline can be used, but potential vehicle toxicity must be assessed with a dedicated control group.
-
-
Q3: What are the expected anti-inflammatory effects? A3: As a glucocorticoid, you should expect dose-dependent reductions in inflammation markers. This includes decreased swelling (edema), reduced immune cell infiltration into tissues, and lower levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue or plasma.
-
Q4: What are common routes of administration for corticosteroids in preclinical models? A4: The most common routes are:
-
Intraperitoneal (IP): Bypasses first-pass metabolism, leading to high bioavailability.
-
Oral Gavage (PO): Relevant for developing orally administered drugs but subject to first-pass metabolism.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP.
-
Intravenous (IV): Ensures 100% bioavailability and is used for precise pharmacokinetic studies.
-
Troubleshooting Guide
-
Q1: I am not observing any efficacy, even at the highest dose. What should I do? A1:
-
Check Formulation: Confirm the compound was properly dissolved or suspended. Re-evaluate solubility. For suspensions, ensure homogeneity before each dose.
-
Verify Administration: Ensure the dosing technique (e.g., oral gavage, IP injection) was performed correctly to guarantee delivery.
-
Assess Pharmacokinetics: The compound may be rapidly metabolized or cleared. Consider a pharmacokinetic study to measure plasma levels. The long half-life of the related B17P suggests this might be less of an issue, but it cannot be ruled out.[2]
-
Increase Dose: If no toxicity is observed, a higher dose range may be explored.
-
Re-evaluate the Model: Ensure the chosen animal model is sensitive to corticosteroids.
-
-
Q2: I am observing severe adverse effects (e.g., significant weight loss, lethargy). How should I proceed? A2:
-
Stop Dosing: Immediately cease administration to the affected animals.
-
Reduce Dose: This indicates you have exceeded the maximum tolerated dose (MTD). Your next study should use a lower dose range.
-
Monitor Closely: Provide supportive care if necessary and record all clinical signs.
-
Consider Mechanism: Glucocorticoids can cause immunosuppression and metabolic changes. These may be on-target but exaggerated toxicities.[3]
-
-
Q3: My compound is not soluble in common vehicles. What are my options? A3:
-
Micronization: Reducing the particle size of the compound can improve its suspension properties and dissolution rate.
-
Alternative Vehicles: Explore other biocompatible solvents like Solutol HS 15 or cyclodextrins, but always include a vehicle-only control group to test for effects of the vehicle itself.
-
Formulation Development: Consider more advanced formulations like lipid-based emulsions or nanoparticles if the project scope allows.
-
-
Q4: My results are highly variable between animals in the same group. What could be the cause? A4:
-
Inconsistent Dosing: Ensure precise and consistent administration technique and volume for all animals. For suspensions, vortex vigorously before drawing each dose.
-
Animal Health: Underlying health issues in some animals can affect their response. Ensure all animals are healthy at the start of the study.
-
Biological Variability: Some level of inter-animal variability is normal. Increasing the group size (n) can help improve statistical power and reduce the impact of outliers.
-
Environmental Factors: Ensure consistent housing, handling, and experimental timing (e.g., time of day) to minimize stress-induced variations.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of clobetasol propionate and betamethasone-17,21-dipropionate with reference to adrenal suppression | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. researchgate.net [researchgate.net]
troubleshooting 21-Dehydro Betamethasone 17-Propionate synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 21-Dehydro Betamethasone 17-Propionate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common laboratory and industrial synthesis method for this compound is the selective oxidation of the 21-hydroxyl group of Betamethasone 17-Propionate. This transformation converts the primary alcohol at the C21 position into an aldehyde functional group.
Q2: What are the primary impurities I should be aware of during this synthesis?
The primary impurities can be categorized as follows:
-
Starting Material: Unreacted Betamethasone 17-Propionate.
-
Isomeric Impurities: Betamethasone 21-Propionate, formed through acyl migration.
-
Hydrolysis Products: Betamethasone (de-esterified at the 17-position).
-
Over-oxidation Products: Carboxylic acid derivatives at the C21 position.
-
Process-Related Impurities: Impurities from starting materials or reagents, and degradation products of the steroid nucleus under harsh reaction conditions.
Q3: My final product shows a peak that is isomeric with the starting material. What could it be?
An isomeric impurity commonly observed is Betamethasone 21-Propionate. This can form via an intramolecular acyl migration from the 17-position to the 21-position, a reaction that can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.[1][2]
Q4: I am observing significant degradation of my steroid core. What are the likely causes?
Degradation of the betamethasone steroid core can be caused by harsh reaction conditions. Strong acidic or basic conditions, as well as excessive heat, can lead to a variety of degradation pathways, including elimination, rearrangement, and other side reactions. It is crucial to maintain careful control over pH and temperature throughout the synthesis and purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Conversion of Betamethasone 17-Propionate
Possible Causes:
-
Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Reagent Activity: The oxidizing agent may have degraded due to improper storage or handling.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
Suggested Solutions:
| Parameter | Recommendation |
| Oxidizing Agent Molar Ratio | Increase the molar equivalents of the oxidizing agent in small increments (e.g., 1.1, 1.2, 1.5 eq). |
| Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products. |
| Reagent Quality | Use a fresh, properly stored batch of the oxidizing agent. |
| Reaction Time | Extend the reaction time and monitor the progress by a suitable analytical technique like HPLC or TLC. |
Problem 2: High Levels of Betamethasone 21-Propionate Impurity
Possible Causes:
-
Extreme pH Conditions: The reaction or work-up conditions may be too acidic or basic, promoting acyl migration.
-
Elevated Temperatures: High temperatures during the reaction, work-up, or purification can facilitate the isomerization.
Suggested Solutions:
| Parameter | Recommendation |
| pH Control | Maintain the reaction and work-up pH as close to neutral as possible. Use buffered solutions where appropriate. |
| Temperature Control | Conduct the reaction at the lowest effective temperature. Avoid excessive heat during solvent evaporation and other purification steps. |
Problem 3: Presence of Betamethasone Impurity
Possible Causes:
-
Hydrolysis of the Propionate Ester: The ester linkage at the 17-position can be hydrolyzed under acidic or basic conditions.
Suggested Solutions:
| Parameter | Recommendation |
| pH During Work-up | Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions. |
| Purification Method | Employ chromatographic purification techniques that can effectively separate the more polar Betamethasone from the desired product. |
Problem 4: Formation of Over-oxidation Products (Carboxylic Acids)
Possible Causes:
-
Excessively Strong Oxidizing Agent: The chosen oxidizing agent may be too reactive.
-
Excess Molar Ratio of Oxidizing Agent: A large excess of the oxidizing agent can lead to the oxidation of the newly formed aldehyde.
-
Prolonged Reaction Time at Elevated Temperatures: These conditions can favor over-oxidation.
Suggested Solutions:
| Parameter | Recommendation |
| Choice of Oxidizing Agent | Consider using a milder, more selective oxidizing agent. |
| Stoichiometry | Carefully control the stoichiometry of the oxidizing agent. |
| Reaction Monitoring | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound (Illustrative Protocol)
Objective: To oxidize the 21-hydroxyl group of Betamethasone 17-Propionate to an aldehyde.
Materials:
-
Betamethasone 17-Propionate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve Betamethasone 17-Propionate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Key Experiment 2: HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound from its potential impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10-20 µL |
Note: This is a general method and may require optimization for specific impurity profiles and instrumentation.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Signaling Pathway of Betamethasone
Caption: Simplified genomic signaling pathway for Betamethasone via the Glucocorticoid Receptor (GR).
References
Technical Support Center: Betamethasone Propionate Ester Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betamethasone propionate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for betamethasone dipropionate?
A1: Betamethasone dipropionate primarily degrades through hydrolysis, ester migration, and oxidation.[1] Thermal stress and exposure to non-optimal pH conditions can accelerate these processes.[2] The main degradation reactions involve the deacylation at the C17 and C21 positions, leading to the formation of various related substances.[1]
Q2: What are the major degradation products of betamethasone dipropionate?
A2: The major thermal degradation products identified are betamethasone-17-propionate, betamethasone-21-propionate, and the parent betamethasone alcohol.[1][3] Under acidic conditions, isomers of 9α-fluoro-11β, 20-dihydroxy-16β-methylpregna-1, 4, 17 (20)-trien-21-al-3-one and 9α-fluoro-11β, 21-dihydroxy-16-methylpregna-1, 4, 16-triene-3, 20-dione may also form.[4] Photodegradation can lead to the formation of lumibetametasone dipropionate.[5]
Q3: What is the optimal pH for the stability of betamethasone dipropionate?
A3: Betamethasone dipropionate exhibits maximum stability in the pH range of 3.5 to 4.5.[1][3]
Q4: How does solvent polarity affect the degradation of betamethasone dipropionate?
A4: The rate of degradation of betamethasone dipropionate increases with a decrease in solvent polarity, suggesting the involvement of a non-polar intermediate in the degradation reaction.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a stability study.
-
Possible Cause 1: Degradation of Betamethasone Dipropionate.
-
Troubleshooting Steps:
-
Compare the retention times of the unknown peaks with those of known degradation product standards (betamethasone-17-propionate, betamethasone-21-propionate, betamethasone alcohol).[1][3]
-
Perform co-injection experiments with the reference standards to confirm the identity of the peaks.
-
Review the storage conditions of your sample (temperature, pH, light exposure) to identify potential stressors that may have led to degradation.[1][2] Betamethasone dipropionate is sensitive to heat and pH values outside the optimal range of 3.5-4.5.[1][3]
-
If the peaks do not correspond to common degradation products, consider the possibility of photodegradation, which can form products like lumibetametasone dipropionate.[5]
-
-
-
Possible Cause 2: Interaction with Excipients.
-
Troubleshooting Steps:
-
Analyze a placebo formulation (without the active pharmaceutical ingredient) under the same HPLC conditions to check for any interfering peaks from the excipients.
-
Evaluate the compatibility of betamethasone dipropionate with the excipients used in the formulation.
-
-
Issue 2: Inconsistent results in forced degradation studies.
-
Possible Cause 1: Inadequate Stress Conditions.
-
Troubleshooting Steps:
-
Ensure that the stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of exposure) are sufficient to induce meaningful degradation (typically 5-20%).
-
Refer to established protocols for forced degradation of corticosteroids to ensure your experimental setup is appropriate.[6]
-
-
-
Possible Cause 2: Issues with the Analytical Method.
-
Troubleshooting Steps:
-
Verify that your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[7][8]
-
Check the specificity of your method by analyzing stressed samples and ensuring that the peaks of interest are well-resolved from any other peaks.[6]
-
Confirm the linearity, accuracy, and precision of your method for both the parent drug and its known impurities.[7][8]
-
-
Data Presentation
Table 1: Major Thermal Degradation Products of Betamethasone Dipropionate
| Degradation Product | Abbreviation | Notes |
| Betamethasone-17-propionate | B-17-P | A monopropionate ester of betamethasone.[1][9] |
| Betamethasone-21-propionate | B-21-P | Another monopropionate ester of betamethasone.[1][9] |
| Betamethasone | BOH | The parent alcohol, formed by hydrolysis of the ester groups.[1][9] |
Table 2: Apparent First-Order Rate Constants (k_obs) for Thermal Degradation of Betamethasone Dipropionate at 40°C
| Medium | k_obs (x 10⁻³ h⁻¹) |
| Phosphate Buffer (pH 2.5) | 1.87 |
| Phosphate Buffer (pH 3.5) | 0.239 |
| Phosphate Buffer (pH 4.5) | 0.283 |
| Phosphate Buffer (pH 5.5) | 0.449 |
| Phosphate Buffer (pH 6.5) | 0.741 |
| Phosphate Buffer (pH 7.5) | 1.23 |
| Methanol | 0.865 |
| Acetonitrile | 1.15 |
| Cream Formulation | 0.289 |
| Gel Formulation | 0.321 |
| Data sourced from Khattak, et al. (2012).[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Betamethasone Dipropionate
This protocol outlines the conditions for inducing degradation of betamethasone dipropionate to test the stability-indicating properties of an analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of betamethasone dipropionate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours), monitoring the degradation over time.
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of betamethasone dipropionate.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or a slightly elevated temperature for a set duration, monitoring for degradation.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of betamethasone dipropionate.
-
Add a solution of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of betamethasone dipropionate to elevated temperatures (e.g., 40-80°C) in a calibrated oven for an extended period.
-
-
Photodegradation:
-
Expose a solution of betamethasone dipropionate to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber for a defined duration.
-
Protocol 2: Stability-Indicating HPLC Method
This is an example of a gradient reversed-phase HPLC method for the analysis of betamethasone dipropionate and its degradation products.[7][8]
-
Chromatographic Conditions:
-
Mobile Phase A: Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v)[7][8]
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v)[7][8]
-
Gradient Program: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar components.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm filter before injection.
-
Visualizations
Caption: Thermal degradation pathway of Betamethasone Dipropionate.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 5. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. veeprho.com [veeprho.com]
preventing precipitation of 21-Dehydro Betamethasone 17-Propionate in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 21-Dehydro Betamethasone 17-Propionate in experimental media.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound during your experiments can compromise data integrity and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the initial steps to troubleshoot this?
A1: When you observe a precipitate, it is crucial to systematically evaluate the preparation process of your compound solution and its addition to the culture medium. The initial troubleshooting steps should focus on the stock solution preparation and the final dilution into your experimental medium.
Key areas to investigate:
-
Stock Solution Concentration: The concentration of your stock solution might be too high for the chosen solvent.
-
Solvent Selection: The solvent used for the stock solution may not be appropriate for this compound.
-
Dilution Method: The method of diluting the stock solution into the aqueous culture medium can significantly impact its solubility.
-
Media Conditions: The temperature and pH of the cell culture medium can influence the solubility of the compound.
Below is a workflow to guide you through the troubleshooting process.
Technical Support Center: Optimization of HPLC Methods for Betamethasone Derivative Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of betamethasone and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the separation of betamethasone and its derivatives.
Q1: Why am I seeing poor resolution between betamethasone and its closely related derivatives?
A1: Poor resolution is a common challenge due to the structural similarity of betamethasone derivatives. Consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition: The choice of organic modifier and its ratio to the aqueous phase is critical. Acetonitrile is often preferred over methanol as it can provide better separation and shorter analysis times.[1] Fine-tuning the gradient elution program by adjusting the slope and duration can significantly improve the separation of closely eluting peaks.
-
Adjust Mobile Phase pH: While not always impactful, adjusting the pH of the mobile phase can alter the ionization state of certain derivatives and improve selectivity.[1][2] For acidic or basic analytes, maintaining a pH approximately 2 units away from the pKa can improve peak shape and retention.[2]
-
Column Selection: While standard C18 columns are widely used and often provide good peak shape[1], for particularly challenging separations, consider columns with different selectivities, such as phenyl or polar-endcapped columns.[1][3]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analytes.[4]
Q2: What is causing peak tailing for my betamethasone peaks?
A2: Peak tailing in the analysis of corticosteroids can arise from several factors:
-
Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica-based stationary phase are a common cause.[5] Using a high-purity, well-endcapped column can minimize these interactions.[5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, exacerbating peak tailing for basic compounds. Adjusting the pH to suppress silanol ionization (typically lower pH) can help.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[5]
-
Contamination: A contaminated guard or analytical column can also lead to poor peak shape. Regularly flushing the column with a strong solvent and replacing the guard column can prevent this.
Q3: My retention times are shifting from one injection to the next. What should I do?
A3: Retention time variability can compromise the reliability of your results. Here are some potential causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may require flushing with at least 10 column volumes.[6]
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile component can cause retention time drift.[6] Keep mobile phase reservoirs covered.
-
Pump Issues: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[6]
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[6]
Q4: I am observing baseline noise or drift in my chromatogram. What could be the cause?
A4: A stable baseline is essential for accurate quantification. Baseline issues can stem from:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution.[3] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Detector Lamp Failure: An aging detector lamp can cause increased noise.
-
Air Bubbles: Air bubbles in the pump or detector cell will cause baseline disturbances. Ensure your mobile phase is properly degassed.[3]
-
Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase can degrade and "bleed" from the column, causing a rising baseline.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for betamethasone and its derivatives?
A1: A good starting point is a reversed-phase method using a C18 column.[1] A common mobile phase combination is a mixture of water and acetonitrile, often with a gradient elution to separate compounds with different polarities.[1][7] Detection is typically performed using a UV detector at around 240-254 nm.[7]
Q2: How do I choose the right HPLC column?
A2: The choice of column depends on the specific separation challenge.
-
C18 Columns: These are the most common and versatile columns for reversed-phase chromatography and are a good first choice for separating betamethasone and its derivatives, often providing excellent peak shape.[1]
-
Phenyl Columns: These columns offer different selectivity due to π-π interactions and can be a good alternative if a C18 column does not provide adequate resolution.[1]
-
Polar-Endcapped Columns: These columns are designed to provide enhanced retention for more polar compounds and can be useful for separating early-eluting, more polar derivatives.[3]
Q3: What are the key validation parameters I need to consider for my HPLC method?
A3: According to ICH guidelines, the key validation parameters for an HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8][9]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Comparison of HPLC Columns for Betamethasone Derivative Separation
| Column Type | Dimensions | Particle Size (µm) | Mobile Phase | Key Findings | Reference |
| Discovery® C18 | 250 x 4.6 mm | 5 | Water:Acetonitrile (35:65, v/v) | Good peak shape and symmetry, suitable for separating betamethasone esters and other active ingredients. | [1] |
| Discovery® Phenyl | 250 x 4.6 mm | 5 | Water:Acetonitrile (35:65, v/v) | Provided good separation but C18 was found to be more suitable due to better peak shape. | [1] |
| Altima C18 | 250 x 4.6 mm | 5 | Gradient with water, ACN, THF, and Methanol | Successful separation of betamethasone dipropionate and its related substances. | [7] |
| Dikma Endeversil C18 ODS | 150 x 2.1 mm | 3 | Phosphate buffer (pH 3.0):Ethanol (45:55, v/v) | Ideal for good peak shape and resolution in the simultaneous estimation of calcipotriol and betamethasone. | |
| Quasar AQ | 150 x 4.6 mm | 5 | H2O (0.1% formic acid):ACN (20:80) | Increased retention and improved resolution for polar steroids compared to a standard C18 column. | [3] |
Table 2: Typical HPLC Method Validation Parameters for Betamethasone Analysis
| Parameter | Betamethasone | Gentamicin | Miconazole | Acceptance Criteria | Reference |
| Linearity Range (µg/mL) | 5-30 | 5-30 | 100-600 | R² > 0.999 | [8] |
| Assay (% Mean) | 99.56% | 99.37% | 99.16% | 90-110% | [8] |
| System Precision (%RSD) | 0.8 | 0.8 | 0.7 | NMT 2.0% | [8] |
| Method Precision (%RSD) | 0.4 | 0.5 | 0.3 | NMT 2.0% | [8] |
| Accuracy (% Recovery) | 98.83% | 98.65% | 99.21% | 98-102% | [8] |
| LOD (µg/mL) | 0.09 | 0.04 | 1.96 | - | [8] |
| LOQ (µg/mL) | 0.28 | 0.12 | 5.93 | - | [8] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Simultaneous Determination of Betamethasone Esters
This protocol is adapted from a method for the simultaneous determination of betamethasone esters in topical preparations.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Discovery® C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Acetonitrile (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the standard and sample solutions. c. Record the chromatograms and calculate the concentrations based on the peak areas of the standards.
Protocol 2: Gradient RP-HPLC Method for Betamethasone Dipropionate and Related Substances
This protocol is based on a stability-indicating method for betamethasone dipropionate and its related substances.[7]
-
Instrumentation: HPLC system with a UV detector and a column oven.
-
Column: Altima C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water:Tetrahydrofuran:Acetonitrile (90:4:6, v/v/v).
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-10 min: 100% A
-
10-45 min: Linear gradient to 100% B
-
45-60 min: 100% B
-
60.1-70 min: Return to 100% A
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent.
Visualizations
Caption: Chemical relationships of Betamethasone and its common derivatives.
Caption: General workflow for HPLC method development.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. pepolska.pl [pepolska.pl]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. ijpsonline.com [ijpsonline.com]
addressing variability in experimental results with 21-Dehydro Betamethasone 17-Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21-Dehydro Betamethasone 17-Propionate. The information aims to address potential sources of variability in experimental results and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent potency of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent potency can arise from several factors:
-
Compound Stability and Isomerization: this compound, like other betamethasone esters, can be susceptible to isomerization, where the propionate group migrates. This can result in a mixture of isomers with different biological activities. The stability of the compound is influenced by pH, temperature, and the composition of the solvent or formulation.[1][2][3]
-
Cell-Based Assay Variability: The responsiveness of your cell line to glucocorticoids can vary with cell passage number, confluency, and overall cell health. Inconsistent cell culture conditions can lead to significant variability in assay results.
-
Reagent Quality and Preparation: Ensure that all reagents, including cell culture media, serum, and the compound itself, are of high quality and prepared consistently. The solvent used to dissolve the compound can also impact its stability and delivery to the cells.
Q2: How can we minimize variability in our Glucocorticoid Receptor (GR) activation assays?
A2: To minimize variability in GR activation assays, consider the following:
-
Standardize Cell Culture Conditions: Maintain a consistent cell seeding density, passage number, and growth phase. Ensure cells are not overgrown or stressed.
-
Use a Stable Reporter Cell Line: Utilize a well-characterized cell line that has been stably transfected with a glucocorticoid-responsive reporter gene.[4][5][6]
-
Include Proper Controls: Always include a positive control (e.g., dexamethasone) and a vehicle control in your experiments. This will help you to normalize the data and assess the performance of the assay.[5]
-
Validate the Assay: Perform assay validation to determine its linearity, precision, and accuracy.[6]
Q3: We are having difficulty with the HPLC analysis of this compound, specifically with peak shape and resolution. What can we do?
A3: HPLC analysis of corticosteroids can be challenging due to their structural similarity.[7][8] Here are some troubleshooting tips:
-
Optimize Mobile Phase Composition: Adjusting the solvent ratio, pH, and using mobile phase modifiers can improve the separation of closely related compounds.[9]
-
Column Selection: The choice of the stationary phase is critical. A C18 column is commonly used, but other phases might provide better selectivity for your specific compound and its potential isomers.[9]
-
Address Peak Tailing: Peak tailing can be caused by interactions between the analyte and the stationary phase. Operating at a lower pH can sometimes minimize these secondary interactions.[10]
-
Check for System Issues: Ensure your HPLC system is properly maintained. Issues like leaks, pressure fluctuations, or a noisy baseline can all affect the quality of your chromatograms.[11]
Q4: What is the expected mechanism of action for this compound?
A4: As a corticosteroid, this compound is expected to exert its effects by binding to the glucocorticoid receptor (GR).[12][13][14] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[13][14] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[14]
Experimental Protocols
Glucocorticoid Receptor (GR) Activation Reporter Gene Assay
This protocol describes a general method for assessing the potency of this compound using a luciferase reporter gene assay in a stable cell line.
Materials:
-
Human cell line stably expressing the human glucocorticoid receptor and a glucocorticoid response element (GRE)-driven luciferase reporter gene (e.g., HEK293 or HeLa cells).[5][6]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and appropriate selection antibiotics.
-
This compound.
-
Dexamethasone (positive control).
-
Vehicle (e.g., DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the dexamethasone positive control in the appropriate vehicle. The final concentration of the vehicle in the assay should not exceed a non-toxic level (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the growth medium from the cells and replace it with a medium containing the various concentrations of the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[15][16]
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
HPLC Analysis of this compound and Potential Isomers
This protocol provides a general framework for the HPLC analysis of this compound.
Materials and Equipment:
-
HPLC system with a UV or DAD detector.
-
Reversed-phase C18 column.
-
Mobile phase: Acetonitrile and water are commonly used. The exact ratio and any additives (e.g., acid or buffer) will need to be optimized.[9]
-
This compound reference standard.
-
Solvents for sample preparation (e.g., methanol or acetonitrile).
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the experimental samples in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: C18, with appropriate particle size and dimensions.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.[10]
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas and quantify the amount of this compound in the samples using the calibration curve. Pay close attention to the resolution of any adjacent peaks that may represent isomers or degradation products.
Data Presentation
Table 1: Troubleshooting Common Issues in Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents. | Use a multichannel pipette for cell seeding and reagent addition, avoid using the outer wells of the plate, ensure thorough mixing of all solutions. |
| Low Signal-to-Noise Ratio | Low reporter gene expression, suboptimal assay conditions, reagent degradation. | Optimize cell seeding density and incubation time, check the quality and storage of the luciferase reagent, ensure the luminometer is functioning correctly. |
| Inconsistent EC50 Values | Compound instability, cell passage number variation, lot-to-lot variability in serum. | Prepare fresh compound dilutions for each experiment, use cells within a defined passage number range, test different lots of serum or use a serum-free medium if possible. |
Table 2: Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Peaks | Inappropriate mobile phase or column, suboptimal flow rate or temperature. | Optimize the mobile phase composition (solvent ratio, pH), try a different column chemistry, adjust the flow rate and column temperature.[7][8][9] |
| Peak Tailing | Secondary interactions with the stationary phase, column overload, dead volume in the system. | Lower the pH of the mobile phase, reduce the sample concentration, check and minimize tubing lengths and connections.[10][11] |
| Baseline Noise or Drift | Contaminated mobile phase, detector instability, leaks in the system. | Filter and degas the mobile phase, allow the detector to warm up properly, check for any leaks in the pump, injector, and fittings.[11] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate, temperature variations. | Ensure the mobile phase is well-mixed and degassed, check the pump for proper functioning, use a column oven to maintain a constant temperature.[11] |
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for a GR Activation Reporter Assay.
Caption: Troubleshooting Logic for Experimental Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream – a HPLC and microscopy based stability study (2017) | Jonathan Byrne | 8 Citations [scispace.com]
- 4. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and sensitive high-throughput assay for steroid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 14. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of Corticosteroids in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of corticosteroids in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of corticosteroid action, and how do they lead to off-target effects?
A1: Corticosteroids exert their effects through two primary pathways: genomic and non-genomic.[1][2][3]
-
Genomic Pathway: This is the classical mechanism where corticosteroids bind to cytosolic glucocorticoid receptors (GR) or mineralocorticoid receptors (MR).[1][4] This complex then translocates to the nucleus, where it acts as a transcription factor to either increase (transactivation) or decrease (transrepression) the expression of target genes.[2][3] These effects are typically observed within hours to days.[2][5] Off-target effects in this pathway can arise from the activation of unintended genes.
-
Non-Genomic Pathway: These are rapid effects that occur within seconds to minutes and do not involve gene transcription.[1][5] They can be mediated by membrane-bound GR/MR or through non-specific interactions with cellular membranes.[2][3] These rapid signaling events can interfere with various kinase cascades and second messenger systems, leading to off-target effects that can confound experimental results.[3][6]
Q2: How do I choose the right corticosteroid for my experiment to minimize off-target effects?
A2: The choice of corticosteroid is critical. Key factors to consider are receptor selectivity and potency. For example, dexamethasone is a potent glucocorticoid with minimal mineralocorticoid activity, making it suitable for studies targeting GR-specific effects.[7][8][9] In contrast, hydrocortisone has both glucocorticoid and mineralocorticoid activity.[7][8][10] The relative binding affinities for different receptors should be considered to select a compound that is most specific for the target of interest.
Q3: What is the difference between glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) activation?
A3: Both GR and MR are activated by corticosteroids, but they have different affinities for various ligands and are expressed in different tissues. The MR, or type I receptor, binds aldosterone and corticosterone with high affinity.[11] The GR, or type II receptor, has a higher affinity for synthetic glucocorticoids like dexamethasone.[11] Off-target effects can occur when a corticosteroid intended to activate one receptor type cross-reacts with the other.
Q4: How can I differentiate between genomic and non-genomic effects in my experiment?
A4: Differentiating between these two pathways is crucial for interpreting your results.
-
Time Course Analysis: Non-genomic effects are rapid (seconds to minutes), while genomic effects have a delayed onset (hours to days).[2][5]
-
Inhibitors: Use of transcription inhibitors (like actinomycin D) or protein synthesis inhibitors (like cycloheximide) can block genomic effects but not non-genomic ones.[8]
-
Receptor Antagonists: The GR antagonist RU486 can be used to determine if the observed effects are GR-dependent.[8][12]
Troubleshooting Guides
Problem 1: High variability and inconsistent results in my cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, density, and growth phase. Variations can alter cellular responses to corticosteroids. |
| Reagent Stability | Prepare fresh corticosteroid solutions for each experiment. Corticosteroids can degrade in solution, leading to inconsistent potency. |
| Off-Target Receptor Activation | The chosen corticosteroid may be activating unintended receptors (e.g., MR instead of GR). Verify the receptor selectivity of your corticosteroid and consider using a more specific compound or a receptor antagonist to block off-target effects. |
| Genomic vs. Non-Genomic Interference | Rapid, non-genomic effects may be confounding your analysis of slower, genomic responses. Perform a time-course experiment to distinguish between the two. |
Problem 2: My results suggest off-target effects, but I am unsure of the source.
| Possible Cause | Troubleshooting Step |
| Corticosteroid Concentration | High concentrations of corticosteroids are more likely to induce off-target effects. Perform a dose-response curve to determine the lowest effective concentration. |
| Cross-reactivity with other steroid receptors | Some corticosteroids can bind to other steroid receptors, such as the progesterone receptor.[13] Review the literature for the binding profile of your chosen corticosteroid and consider using a more selective one. |
| Cell Line Specificity | The expression profile of steroid receptors can vary between cell lines. Characterize the expression of GR and MR in your specific cell model. |
Data Presentation
Table 1: Relative Receptor Affinity and Potency of Common Corticosteroids
| Corticosteroid | Relative Affinity for GR (Dexamethasone = 100) | Relative Anti-Inflammatory Potency | Mineralocorticoid Potency |
| Hydrocortisone | 10 | 1 | 1 |
| Prednisone | 40 | 4 | 0.8 |
| Methylprednisolone | 50 | 5 | 0.5 |
| Dexamethasone | 100 | 25-30 | 0 |
| Betamethasone | 80 | 25-30 | 0 |
| Triamcinolone | 50 | 5 | 0 |
| Budesonide | 90 | - | - |
| Fluticasone Propionate | 180 | - | - |
| Mometasone Furoate | 220 | - | - |
Data compiled from multiple sources for comparative purposes. Actual values may vary between studies.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is adapted from commercially available kits and is intended to determine the relative affinity of a test compound for the GR.
Materials:
-
Human recombinant GR protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Assay Buffer
-
Test compounds
-
96-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Thaw GR protein on ice. Prepare serial dilutions of the test compounds in Assay Buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the serially diluted test compounds.
-
Add Fluorescent Ligand: Add 25 µL of the 4X fluorescent glucocorticoid ligand solution to each well.
-
Add GR Protein: Add 25 µL of the 4X GR protein solution to each well. Mix gently by shaking.
-
Controls:
-
Negative Control (0% competition): 50 µL Assay Buffer, 25 µL 4X fluorescent ligand, 25 µL 4X GR protein.
-
Positive Control (100% competition): A known high-affinity unlabeled glucocorticoid.
-
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.
Protocol 2: Mineralocorticoid Receptor (MR) Functional Reporter Assay
This protocol uses a cell-based reporter assay to quantify the activation of the MR by a test compound.
Materials:
-
Mammalian cells engineered to express human MR and a luciferase reporter gene linked to an MR-responsive promoter.
-
Cell culture medium and supplements.
-
Test compounds.
-
Reference agonist (e.g., Aldosterone).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the MR reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
-
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates activation of the MR. Calculate the EC50 value for agonist activity or the IC50 value for antagonist activity.
Protocol 3: Differentiating Genomic and Non-Genomic Effects
This protocol provides a framework for distinguishing between the two major corticosteroid signaling pathways.
Materials:
-
Cell line of interest.
-
Corticosteroid of interest.
-
RU486 (GR antagonist).
-
Actinomycin D (transcription inhibitor).
-
Assay to measure the desired cellular response (e.g., qPCR for gene expression, Western blot for protein phosphorylation).
Procedure:
-
Experimental Groups:
-
Vehicle control
-
Corticosteroid alone
-
RU486 alone
-
Corticosteroid + RU486
-
Actinomycin D alone
-
Corticosteroid + Actinomycin D
-
-
Time Course:
-
Short-term (0-60 minutes): To investigate non-genomic effects, treat cells for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Long-term (1-24 hours): To investigate genomic effects, treat cells for longer time points (e.g., 1, 4, 8, 24 hours).
-
-
Treatment:
-
For antagonist/inhibitor groups, pre-incubate the cells with RU486 or Actinomycin D for a sufficient time (e.g., 30-60 minutes) before adding the corticosteroid.
-
-
Assay Performance: At the end of each time point, harvest the cells and perform the appropriate assay to measure the cellular response.
-
Interpretation:
Visualizations
Caption: Corticosteroid Genomic vs. Non-Genomic Signaling Pathways.
Caption: Workflow for assessing corticosteroid off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationale and design of the CORE (COrticosteroids REvised) study: protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Stability of Betamethasone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of betamethasone products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for betamethasone and its esters?
A1: Betamethasone and its esters, such as betamethasone valerate and betamethasone dipropionate, are susceptible to several degradation pathways, including:
-
Hydrolysis: The ester linkages at the C17 and C21 positions are prone to hydrolysis, leading to the formation of less active or inactive related substances like betamethasone alcohol. This process is significantly influenced by pH.[1][2]
-
Oxidation: The corticosteroid structure can undergo oxidation, affecting its stability.[2]
-
Photodegradation: Exposure to light, particularly UVB radiation, can cause significant degradation of betamethasone and its esters.[3] This can lead to rearrangements of the A-ring and fragmentation of the ketolic chain.[3]
-
Isomerization (Acyl Migration): For esters like betamethasone-17-valerate, acyl migration from the C17 to the C21 position can occur, resulting in the formation of betamethasone-21-valerate, which has significantly lower therapeutic activity.[4][5] This is a critical stability concern in semi-solid and aqueous formulations.[5]
-
Thermal Degradation: Elevated temperatures accelerate hydrolysis and other degradation reactions.[1][2][6]
Q2: How does pH influence the stability of betamethasone formulations?
A2: The pH of a formulation is a critical factor governing the stability of betamethasone esters. Betamethasone valerate exhibits maximum stability in the pH range of 4-5, while betamethasone dipropionate is most stable at a pH of 3.5-4.5.[6][7] Deviations from this optimal pH range, especially towards alkaline conditions, can significantly accelerate the rate of hydrolysis and isomerization.[1][5]
Q3: What are common excipients that can impact the stability of betamethasone?
A3: Certain excipients can either enhance or compromise the stability of betamethasone formulations. For instance, incompatibilities have been observed between betamethasone dipropionate and hexylene glycol.[8] Conversely, Transcutol® has been shown to provide maximum stability to betamethasone dipropionate in cream formulations.[8] Emulsifiers, such as macrogolstearylether, can also influence the isomerization rate of betamethasone-17-valerate in creams, with higher concentrations potentially accelerating degradation.[5]
Q4: What are effective strategies to protect betamethasone formulations from photodegradation?
A4: To mitigate photodegradation, the inclusion of photostabilizing agents is recommended. Effective photoprotectants for betamethasone-17-valerate in topical formulations include titanium dioxide, which acts by scattering light, and antioxidants like vanillin and butyl hydroxytoluene (BHT), which can act as radical scavengers.[9]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency in a Betamethasone Valerate Cream | Isomerization of betamethasone-17-valerate to the less active betamethasone-21-valerate. | 1. Verify Formulation pH: Ensure the pH of the aqueous phase is within the optimal range of 4-5.[6][7] 2. Evaluate Emulsifier Concentration: Higher concentrations of certain emulsifiers can increase the rate of isomerization.[5] Consider optimizing the emulsifier system. 3. Conduct a Stability-Indicating HPLC Analysis: Use a validated HPLC method to quantify both betamethasone-17-valerate and betamethasone-21-valerate to confirm isomerization. |
| Appearance of Unknown Peaks in HPLC Chromatogram After Storage at Elevated Temperatures | Thermal degradation of the betamethasone ester. | 1. Identify Degradation Products: For betamethasone dipropionate, the primary thermal degradation products are betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.[2][6] For betamethasone valerate, they are betamethasone-21-valerate and betamethasone alcohol.[6][7] 2. Optimize Storage Conditions: Store the formulation at controlled room temperature and avoid exposure to excessive heat. 3. Review Formulation pH: Ensure the pH is optimized for thermal stability (3.5-4.5 for dipropionate, 4-5 for valerate).[6][7] |
| Discoloration or Degradation of a Formulation Exposed to Light | Photodegradation of betamethasone. | 1. Incorporate a Photostabilizer: Add titanium dioxide, vanillin, or BHT to the formulation.[9] 2. Use Opaque Packaging: Protect the formulation from light by using light-resistant primary packaging. 3. Perform Photostability Studies: Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to assess the effectiveness of the protective measures. |
| Inconsistent Stability Results Between Batches | Variability in excipient quality or incompatibility. | 1. Qualify Excipient Suppliers: Ensure consistent quality of all raw materials. 2. Conduct Excipient Compatibility Studies: Perform stress testing (e.g., elevated temperature and humidity) on binary mixtures of betamethasone and each excipient to identify any potential interactions.[10] 3. Control Manufacturing Process Parameters: Ensure consistent pH adjustment and uniform dispersion of ingredients. |
Quantitative Data Summary
Table 1: pH of Maximum Stability for Betamethasone Esters
| Betamethasone Ester | Optimal pH Range for Maximum Stability | Reference |
| Betamethasone Valerate | 4.0 - 5.0 | [6][7] |
| Betamethasone Dipropionate | 3.5 - 4.5 | [6][7] |
Table 2: Efficacy of Photostabilizers for Betamethasone-17-Valerate in Topical Formulations
| Photostabilizer | Achieved Photostabilization (%) | Reference |
| Titanium Dioxide | 33.5 - 42.5 | [9] |
| Vanillin | 21.6 - 28.7 | [9] |
| Butyl Hydroxytoluene (BHT) | 18.2 - 21.6 | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Betamethasone Dipropionate and its Related Substances
This protocol is adapted from a validated method for the analysis of betamethasone dipropionate and its degradation products in topical formulations.[11][12]
1. Chromatographic Conditions:
-
Column: Altima C18 (250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase A: Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v)[11]
-
Mobile Phase B: Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v)[11]
-
Gradient Program: (A specific gradient program should be developed and validated to ensure separation of all relevant peaks)
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 50°C[11]
-
Injection Volume: 20 µL[11]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a standard solution of betamethasone dipropionate and its known related substances (betamethasone-17-propionate, betamethasone-21-propionate) in a suitable diluent (e.g., a mixture of mobile phases).
-
Sample Preparation (for a cream formulation):
-
Accurately weigh a quantity of the cream equivalent to a known amount of betamethasone dipropionate into a volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Heat gently and sonicate to ensure complete extraction of the drug.
-
Cool to room temperature and dilute to volume with the extraction solvent.
-
Centrifuge or filter the solution through a 0.45 µm filter before injection.[13]
-
3. Forced Degradation Study: To establish the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photodegradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Visualizations
Caption: Degradation pathways of Betamethasone-17-Valerate.
Caption: Troubleshooting workflow for betamethasone stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVB photolysis of betamethasone and its esters: characterization of photoproducts in solution, in pig skin and in drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation of creams with betamethasone dipropionate: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Validation & Comparative
A Comparative Analysis of 21-Dehydro Betamethasone 17-Propionate and Betamethasone 17,21-Dipropionate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the steroidal anti-inflammatory agents 21-Dehydro Betamethasone 17-Propionate and Betamethasone 17,21-Dipropionate. While Betamethasone 17,21-Dipropionate is a well-characterized and potent corticosteroid, publicly available data on the biological activity of this compound is limited. Therefore, this comparison leverages experimental data for Betamethasone 17,21-Dipropionate and infers the potential activity of this compound based on established structure-activity relationships (SAR) for corticosteroids.
Quantitative Data Summary
The following tables summarize the available quantitative data for Betamethasone 17,21-Dipropionate and the predicted activity profile for this compound.
Table 1: Biological Activity of Betamethasone 17,21-Dipropionate
| Parameter | Value | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | 5.25 nM | [1] |
| In Vivo Anti-inflammatory Activity | Reduction of croton oil-induced exudate formation in rats | [1] |
Table 2: Predicted Biological Activity of this compound (Based on SAR)
| Parameter | Predicted Activity | Rationale |
| Glucocorticoid Receptor (GR) Binding Affinity | Potentially High | Esterification at the 17-position of corticosteroids is strongly correlated with high receptor affinity. Studies on related compounds like beclomethasone show the 17-monopropionate to be a highly potent GR agonist.[2] |
| Topical Anti-inflammatory Potency | Potentially High, but dependent on the nature of the "21-dehydro" modification | The 17-propionate ester suggests high intrinsic activity. However, the "21-dehydro" modification, likely an aldehyde, may alter this. If metabolized to a 21-carboxylic acid, a significant decrease in activity would be expected. |
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The binding of a corticosteroid to the cytoplasmic GR triggers a cascade of events leading to the modulation of gene expression.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled ligand.
Materials:
-
Recombinant human GR
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Assay buffer (e.g., phosphate buffer with DTT and stabilizing peptide)
-
Test compounds (this compound and Betamethasone 17,21-Dipropionate)
-
Positive control (e.g., Dexamethasone)
-
Microplate reader capable of fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a microplate, add the GR protein to each well.
-
Add the serially diluted test compounds, positive control, or buffer (for negative control) to the appropriate wells.
-
Add the fluorescently labeled glucocorticoid ligand to all wells.
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.
Croton Oil-Induced Ear Edema in Mice
This in vivo assay assesses the topical anti-inflammatory potency of a compound.
Materials:
-
Male Swiss mice
-
Croton oil
-
Acetone (vehicle)
-
Test compounds (this compound and Betamethasone 17,21-Dipropionate) dissolved in acetone
-
Positive control (e.g., Dexamethasone)
-
Digital micrometer or balance
Procedure:
-
Divide the mice into groups (vehicle control, positive control, and test compound groups).
-
Apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse to induce inflammation.
-
Topically apply the vehicle, positive control, or test compound solution to the right ear of the mice in the respective groups, typically 30 minutes before and/or shortly after the croton oil application.
-
The left ear remains untreated or is treated with the vehicle only.
-
After a specific time period (e.g., 4-6 hours), euthanize the mice.
-
Measure the thickness of both ears with a digital micrometer or punch out a standard-sized section of each ear and weigh them.
-
The degree of edema is determined by the difference in thickness or weight between the right and left ears.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[3][4][5]
Comparative Experimental Workflow
A logical workflow is essential for a comprehensive comparison of the two compounds. This would involve a tiered approach from in vitro to in vivo studies.
Discussion and Conclusion
Betamethasone 17,21-Dipropionate is a well-established, highly potent topical corticosteroid, with a high affinity for the glucocorticoid receptor.[1][6] Its anti-inflammatory activity is well-documented in various preclinical and clinical studies.[7][8][9]
For this compound, a direct comparison is challenging due to the absence of published activity data. However, based on the structure-activity relationships of corticosteroids, certain inferences can be made. The presence of a propionate ester at the C17 position is a strong indicator of high glucocorticoid receptor binding affinity and, consequently, high topical anti-inflammatory potency. A study on beclomethasone esters demonstrated that the 17-monopropionate metabolite is significantly more active than the parent dipropionate compound.[2] This suggests that a betamethasone derivative with a single 17-propionate ester could be highly active.
The "21-dehydro" modification introduces a point of uncertainty. If this refers to an aldehyde at the C21 position, the compound's stability and activity could be altered. Furthermore, in vivo, this group could be oxidized to a carboxylic acid, which is a known deactivation pathway for corticosteroids, leading to metabolites with significantly reduced activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. go.drugbank.com [go.drugbank.com]
- 7. (PDF) Clinical Effects of Betamethasone 17, 21-Dipropionate [research.amanote.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. A clinical comparison of betamethasone 17,21-dipropionate and clobetasol propionate creams in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Topical Corticosteroids: Potency, Anti-inflammatory Effects, and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Betamethasone 17-Propionate, Clobetasol Propionate, and Dexamethasone, three commonly referenced corticosteroids. The objective is to offer a comprehensive overview of their relative potencies, anti-inflammatory activities, and associated side effects, supported by available experimental data and detailed methodologies.
Note on 21-Dehydro Betamethasone 17-Propionate: Extensive literature searches did not yield sufficient experimental data to include this compound in this comparative analysis. This compound appears to be a less common derivative, and further research is required to characterize its pharmacological profile.
I. Comparative Overview of Corticosteroid Potency
The potency of topical corticosteroids is a critical determinant of their therapeutic efficacy and potential for adverse effects. It is primarily assessed through two key experimental measures: Glucocorticoid Receptor (GR) binding affinity and the vasoconstrictor assay.
Data Summary: Potency
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone | Vasoconstrictor Potency (McKenzie-Stoughton Assay) | Potency Class (US System) |
| Betamethasone 17-Propionate | Data not consistently available in direct comparison | High | High (Class II/III) |
| Clobetasol Propionate | Higher than Dexamethasone[1][2] | Very High (ED50 ≈ 0.52 h for a 0.05% gel) | Super-potent (Class I)[1] |
| Dexamethasone | 100 (Reference)[2] | Moderate | Low to Medium (depending on formulation) |
Note: Potency can be influenced by the vehicle (e.g., ointment, cream, lotion) and concentration.
II. Anti-inflammatory Effects: A Mechanistic Comparison
Corticosteroids exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor, which then modulates the expression of inflammatory genes. Key mechanisms include the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Data Summary: Anti-inflammatory Activity
| Corticosteroid | Inhibition of TNF-α | Inhibition of IL-6 |
| Betamethasone 17-Propionate | Expected to inhibit TNF-α | Expected to inhibit IL-6 |
| Clobetasol Propionate | Potent inhibition of inflammatory mediators | Potent inhibition of inflammatory mediators |
| Dexamethasone | Dose-dependent inhibition[3] | Significant inhibition[3] |
Note: IC50 values for cytokine inhibition can vary significantly based on the cell type and experimental conditions.
III. Side Effect Profile: Skin Atrophy
A primary concern with the long-term use of topical corticosteroids is skin atrophy, characterized by thinning of the epidermis and dermis. The atrophogenic potential of a corticosteroid generally correlates with its potency.
Data Summary: Atrophogenic Potential
| Corticosteroid | Reported Skin Thinning |
| Betamethasone 17-Valerate (as a comparator) | Significant epidermal thinning[4][5] |
| Clobetasol Propionate | Mean atrophy of 17% after 4 weeks of application[4]. Skin thinning can reach a plateau after about 2 weeks of continuous use.[6] |
| Dexamethasone | Lower atrophogenic potential compared to more potent corticosteroids. |
IV. Experimental Protocols
Glucocorticoid Receptor (GR) Binding Affinity Assay
Objective: To determine the affinity of a corticosteroid for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Human skin fibroblasts or other suitable cells are cultured and harvested. The cells are then homogenized in a buffer to isolate the cytosolic fraction containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled corticosteroid (e.g., [3H]-Dexamethasone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test corticosteroid.
-
Separation of Bound and Unbound Ligand: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the supernatant, which contains the radioligand bound to the GR, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation. The Relative Receptor Affinity (RRA) is often calculated relative to Dexamethasone.
McKenzie-Stoughton Vasoconstrictor Assay
Objective: To assess the in vivo potency of a topical corticosteroid by measuring its ability to cause vasoconstriction (skin blanching).[7][8][9][10][11]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application: Small, defined areas on the volar forearm are marked. The test corticosteroid formulations are applied to these sites, often under occlusion with a plastic film to enhance penetration.[7][9]
-
Incubation: The corticosteroids are left in place for a specified period (e.g., 6 hours).
-
Assessment: After removal of the formulation, the degree of skin blanching at each site is visually assessed at various time points (e.g., 2, 4, 6, and 24 hours) by trained observers using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Data Analysis: The blanching scores are plotted against time, and the area under the curve (AUC) is calculated. The dose-response curve can be used to determine the ED50, which is the concentration or dose required to produce 50% of the maximal vasoconstrictor response.
In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
Objective: To measure the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), macrophages, or synoviocytes) is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or TNF-α, to induce the production of cytokines like IL-6 and TNF-α.
-
Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid.
-
Incubation: The cells are incubated for a specific period to allow for cytokine production.
-
Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition at each corticosteroid concentration is calculated relative to the stimulated, untreated control. The IC50 value, the concentration of the corticosteroid that causes 50% inhibition, is then determined.[12]
Assessment of Skin Atrophy
Objective: To quantify the degree of skin thinning induced by a topical corticosteroid.[4][5][13][14][15][16][17][18][19][20]
Methodology:
-
High-Frequency Ultrasound: This non-invasive method is used to measure the thickness of the epidermis and dermis. Measurements are taken at baseline and at regular intervals during and after corticosteroid application.[15]
-
Radiographic Technique: Soft tissue X-rays of the treated skin area (e.g., forearm) are taken. The thickness of the dermal shadow is measured to assess changes over time.[4][14]
-
Histological Analysis: Skin biopsies are taken from the treated and untreated areas. The tissue is sectioned, stained, and examined under a microscope to measure the thickness of the epidermal and dermal layers and to observe changes in collagen and elastin fibers.[5]
V. Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Vasoconstrictor Assay Experimental Workflow.
Caption: Relationship between Corticosteroid Potency and Effects.
References
- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precise evaluation of topically applied corticosteroid potency. Modification of the Stoughton-McKenzie assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Corticosteroid skin atrophogenicity: assessment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of dermal atrophy induced by topical steroids using a radiographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Dermaphot(®) for the assessment of steroid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 0.25% prednicarbate cream and the corresponding vehicle induce less skin atrophy than 0.1% betamethasone-17-valerate cream and 0.05% clobetasol-17-propionate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 21-Dehydro Betamethasone 17-Propionate: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of published experimental data on the anti-inflammatory effects of 21-Dehydro Betamethasone 17-Propionate. Despite searches for its biological activity, preclinical and clinical studies, and potential synonyms or metabolic relationships, no quantitative data was found to facilitate a direct comparison with other corticosteroids. The information is currently limited to its availability from chemical suppliers.
Therefore, this guide will pivot to a comparative analysis of two closely related and well-documented corticosteroids: Betamethasone 17,21-Dipropionate and Clobetasol Propionate . This comparison will provide researchers, scientists, and drug development professionals with a valuable reference for understanding the relative potency and anti-inflammatory profiles of these widely used compounds, supported by experimental data from published studies.
Comparison of Anti-inflammatory Potency
Betamethasone 17,21-dipropionate and clobetasol propionate are both potent synthetic corticosteroids used topically to treat a variety of inflammatory skin conditions. Their primary mechanism of action involves the suppression of the inflammatory cascade by inhibiting the synthesis of pro-inflammatory mediators.
In Vitro Studies: Cytokine Inhibition
A key measure of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines. In a study using a human T-helper 17 (Th17) skin inflammation model, the effects of a fixed-dose combination of calcipotriol and betamethasone dipropionate (Cal/BD) foam were compared to clobetasol propionate (CP) cream. The results demonstrated that the Cal/BD foam almost completely inhibited the secretion of several Th17 cytokines.[1][2] While the direct comparison of betamethasone dipropionate alone was not the primary focus, the study provides valuable data on its contribution to the combination's potent anti-inflammatory effect. Twice-daily treatment with CP cream also significantly reduced cytokine levels, although to a lesser extent than the Cal/BD foam for some cytokines.[1]
| Treatment | IL-17A Inhibition | IL-17AF Inhibition | IL-17F Inhibition | IL-22 Inhibition |
| Calcipotriol/Betamethasone Dipropionate (Cal/BD) Foam | 98.4% (P < 0.01) | 96.6% (P < 0.001) | 95.9% (P < 0.001) | 91.2% (P < 0.01) |
| Clobetasol Propionate (CP) Cream | 89.9% (P < 0.01) | 68.6% (ns) | 86.2% (P < 0.01) | 88.3% (P < 0.01) |
| ns: not significant | ||||
| Data adapted from a study on a human Th17 skin inflammation model.[1] |
Clinical Studies: Treatment of Steroid-Responsive Dermatoses
A double-blind clinical investigation involving 36 patients with various steroid-responsive dermatoses compared the efficacy of 0.05% betamethasone 17,21-dipropionate cream and 0.05% clobetasol propionate cream applied twice daily for three weeks. The results indicated that both treatments were highly effective in terms of their speed of action and overall efficacy, with no statistically significant difference observed between the two (p > 0.1).[3][4]
Experimental Protocols
Human Th17 Skin Inflammation Model (In Vitro)
This model utilizes full-thickness human skin cultures to mimic the inflammatory environment of psoriasis, characterized by the presence of Th17 cells and their associated cytokines.
-
Cell Culture: InflammaSkin® cultures were used.
-
Treatment Application: The fixed-dose combination of Cal/BD foam and CP cream were applied topically to the epidermal surface of the skin cultures once and twice daily, respectively, for a duration of 7 days.
-
Cytokine Measurement: The levels of Th17 cytokines (IL-17A, IL-17AF, IL-17C, IL-17F, and IL-22) in the culture supernatants were quantified using enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The percentage inhibition of cytokine secretion was calculated by comparing the levels in treated cultures to those in untreated (control) cultures. Statistical significance was determined using appropriate statistical tests.[1][2]
Clinical Trial for Steroid-Responsive Dermatoses (In Vivo)
This study was designed to assess the clinical equivalence of the two topical corticosteroids in a patient population.
-
Study Design: A double-blind, parallel-group study.
-
Participants: 36 patients diagnosed with various steroid-responsive dermatoses.
-
Treatments: Patients were randomly assigned to receive either 0.05% betamethasone 17,21-dipropionate cream or 0.05% clobetasol propionate cream.
-
Application: The creams were applied twice daily to the affected areas for a period of three weeks.
-
Efficacy Assessment: Clinical endpoints included the onset of action and overall therapeutic efficacy, which were evaluated by investigators at specified time points.
-
Statistical Analysis: The data from the two treatment groups were compared to determine if there were any statistically significant differences in their performance.[3][4]
Signaling Pathways and Experimental Workflow
General Mechanism of Corticosteroid Anti-inflammatory Action
Corticosteroids exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Caption: General signaling pathway of corticosteroid anti-inflammatory action.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
The following diagram outlines the typical workflow for assessing the anti-inflammatory effects of corticosteroids on cytokine production in a cell culture model.
Caption: Experimental workflow for in vitro cytokine inhibition assay.
References
- 1. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A clinical comparison of betamethasone 17,21-dipropionate and clobetasol propionate creams in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Betamethasone Derivatives and their Cross-Reactivity with Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of betamethasone and its derivatives, focusing on their cross-reactivity with glucocorticoid receptors (GR). The information presented herein is intended to assist researchers and professionals in drug development in understanding the nuanced interactions between these compounds and their primary therapeutic target. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: A Comparative Overview of Glucocorticoid Receptor Binding and Potency
The following table summarizes the available quantitative and qualitative data on the binding affinity and potency of betamethasone and its derivatives for the glucocorticoid receptor. It is important to note that the data is compiled from various studies, and direct comparison of absolute values (e.g., IC50) across different experimental conditions should be approached with caution. Relative binding affinities (RBA) from the same study provide a more direct comparison.
| Compound | Parameter | Value | Species/Cell Line | Reference |
| Betamethasone | IC50 (GR binding) | 2.94 nM | Not specified | [1] |
| Glucocorticoid Potency | 25-40 (relative to Cortisol=1) | Human | [2] | |
| RBAGR/RBAPR | 1,375 | Not specified | [3] | |
| Betamethasone 17-valerate | Potency | Potent glucocorticoid steroid | Not specified | [4] |
| Betamethasone dipropionate | Binding Affinity | -12.53 kcal/mol (in silico) | Human GR (PDB: 1M2Z) | [5] |
| Potency | Super high potency corticosteroid | Not specified | [6] | |
| Esterified Betamethasone | Transactivation | Partial agonist | Rat GR (in CV-1 cells) | [7] |
| Transactivation | Full agonist | Human GR (in CV-1 cells) | [7] | |
| Betamethasone 21-esters | Binding Affinity | Lower than parent alcohol | Human keratinocytes | [8] |
| Betamethasone 17,21-diesters | Binding Affinity | Higher than 21-ester and parent alcohol | Human keratinocytes | [8] |
Note: A higher glucocorticoid potency value indicates stronger activity. A higher RBAGR/RBAPR ratio indicates greater selectivity for the glucocorticoid receptor over the progesterone receptor.[3] Binding affinity from molecular docking is presented in kcal/mol, where a more negative value indicates a stronger interaction.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments commonly cited in the study of betamethasone derivatives and their interaction with glucocorticoid receptors.
Radioligand Binding Assay for Relative Binding Affinity (RBA)
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell/Tissue Preparation: Cytosolic extracts containing glucocorticoid receptors are prepared from cultured cells (e.g., human keratinocytes) or tissues.[8]
-
Radioligand: A radiolabeled glucocorticoid, such as [3H]dexamethasone, is used as the tracer.[8]
-
Competition Assay: A constant concentration of the radioligand is incubated with the cytosolic extract in the presence of increasing concentrations of the unlabeled test compound (e.g., betamethasone or its derivatives).
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated to separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is often expressed as a percentage of the affinity of a standard glucocorticoid like dexamethasone.
Glucocorticoid Receptor Transactivation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene.
-
Cell Line: A suitable mammalian cell line (e.g., CV-1 or HeLa) is used.[7][9] These cells are often engineered to express a high level of the human glucocorticoid receptor.[9]
-
Reporter Construct: The cells are transfected with a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene, typically luciferase or green fluorescent protein (GFP).[9]
-
Cell Treatment: The transfected cells are treated with various concentrations of the test compounds (e.g., betamethasone derivatives). A known GR agonist like dexamethasone is used as a positive control.[9]
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[9]
-
Measurement of Reporter Activity:
-
For luciferase reporters, a lysis buffer and luciferase substrate are added to the cells, and the resulting luminescence is measured using a luminometer.[9]
-
For GFP reporters, the fluorescence of the cells can be quantified using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound as a GR agonist.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by a betamethasone derivative.
Experimental Workflow for GR Cross-Reactivity Studies
Caption: Generalized workflow for studying the cross-reactivity of betamethasone derivatives with GR.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor transactivation assays [bio-protocol.org]
A Comparative Analysis of Topical Corticosteroids: Betamethasone 17,21-dipropionate and Clobetasol Propionate
In the landscape of topical corticosteroids for the management of inflammatory dermatoses, clobetasol propionate is a well-established potent agent. This guide provides a comparative overview of its efficacy against betamethasone 17,21-dipropionate, a structurally related corticosteroid. Due to a lack of available data for 21-Dehydro Betamethasone 17-Propionate, this comparison focuses on the closely related and clinically studied compound, betamethasone 17,21-dipropionate. This analysis is intended for researchers, scientists, and drug development professionals to inform further investigation and clinical application.
Efficacy in Steroid-Responsive Dermatoses
Clinical investigations have demonstrated that both betamethasone 17,21-dipropionate and clobetasol propionate are highly effective in treating a variety of steroid-responsive skin conditions. A double-blind study involving 36 patients with various dermatoses revealed that twice-daily application of 0.05% betamethasone 17,21-dipropionate cream and 0.05% clobetasol propionate cream for three weeks resulted in significant clinical improvement.[1][2] The study found no statistically significant difference in the onset of action or overall efficacy between the two treatments (p > 0.1).[1][2]
Another study focused on moderate-to-severe scalp psoriasis compared the efficacy of augmented betamethasone dipropionate 0.05% lotion with clobetasol propionate 0.05% solution over a two-week period.[3] Patients treated with betamethasone dipropionate showed a significantly greater mean percentage improvement in total sign/symptom scores at all follow-up visits (p ≤ 0.015).[3] Specifically, scaling and induration improved more rapidly with betamethasone dipropionate.[3] However, by the end of the study, both treatment groups exhibited only mild disease.[3]
Quantitative Comparison of Clinical Efficacy
| Clinical Parameter | Betamethasone 17,21-dipropionate 0.05% | Clobetasol Propionate 0.05% | Study Population | Duration | Key Findings |
| Overall Efficacy | Highly effective | Highly effective | Patients with various steroid-responsive dermatoses | 3 weeks | No statistically significant difference (p > 0.1)[1][2] |
| Mean % Improvement in Total Sign/Symptom Score (Scalp Psoriasis) | Significantly greater improvement (p ≤ 0.015) | - | Patients with moderate-to-severe scalp psoriasis | 2 weeks | Betamethasone dipropionate showed a faster onset of relief for scaling and induration[3] |
| Adverse Events (Scalp Psoriasis) | 34.0% of patients | 36.4% of patients | Patients with moderate-to-severe scalp psoriasis | 2 weeks | Most events were transient, mild, and local[3] |
Experimental Protocols
Double-Blind Investigation in Steroid-Responsive Dermatoses
-
Objective: To compare the efficacy and onset of action of betamethasone 17,21-dipropionate cream and clobetasol propionate cream.
-
Study Design: A double-blind, parallel-group study.
-
Participants: 36 patients with various steroid-responsive dermatoses.
-
Treatment: Patients were randomly assigned to receive either 0.05% betamethasone 17,21-dipropionate cream or 0.05% clobetasol propionate cream. The creams were applied twice daily to the affected areas for three weeks.
-
Efficacy Assessment: Clinical evaluation of the dermatoses was performed at baseline and at regular intervals throughout the study. The primary endpoints were the onset of therapeutic effect and overall efficacy.
-
Statistical Analysis: Statistical tests were used to compare the outcomes between the two treatment groups, with a p-value greater than 0.1 considered not statistically significant.[1][2]
Investigator-Blinded Study in Moderate-to-Severe Scalp Psoriasis
-
Objective: To compare the efficacy and safety of augmented betamethasone dipropionate 0.05% lotion and clobetasol propionate 0.05% solution.
-
Study Design: A randomized, multicenter, investigator-blinded, parallel-group study.
-
Participants: 197 adult patients with moderate-to-severe scalp psoriasis affecting at least 20% of the scalp surface area.
-
Treatment: Patients applied either augmented betamethasone dipropionate lotion or clobetasol propionate solution twice daily for two weeks.
-
Efficacy Assessment: Signs and symptoms (scaling, induration, erythema, and pruritus) were evaluated at baseline, day 4, day 8, and day 15. A global clinical response score was also used.
-
Safety Assessment: Adverse events were monitored throughout the study.
-
Statistical Analysis: Statistical comparisons of the mean percent improvement in total sign/symptom scores and global clinical response scores were performed between the two groups.[3]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Corticosteroids like betamethasone and clobetasol exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm.[4][5][6][7] This binding leads to a conformational change in the receptor, which then translocates to the nucleus. Inside the nucleus, the corticosteroid-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[5][6][7] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]
Caption: Glucocorticoid receptor signaling pathway.
Vasoconstrictor Assay Workflow
The vasoconstrictor assay is a standard method for determining the bioequivalence and potency of topical corticosteroids.[8][9] The assay measures the degree of skin blanching (vasoconstriction) induced by the corticosteroid.[8] This effect is proportional to the drug's ability to penetrate the skin and activate its receptors.[8]
Caption: Typical workflow of a vasoconstrictor assay.
Conclusion
Both betamethasone 17,21-dipropionate and clobetasol propionate are potent topical corticosteroids with demonstrated efficacy in the treatment of inflammatory skin diseases. While both are highly effective, some evidence suggests that augmented betamethasone dipropionate lotion may offer a faster onset of action for specific symptoms in scalp psoriasis compared to clobetasol propionate solution. The choice between these agents may depend on the specific clinical indication, patient factors, and formulation characteristics. Further head-to-head clinical trials are warranted to delineate more subtle differences in their efficacy and safety profiles across a broader range of dermatological conditions.
References
- 1. A clinical comparison of betamethasone 17,21-dipropionate and clobetasol propionate creams in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Clinical Comparison of Betamethasone 17,21-Dipropionate and Clobetasol Propionate Creams in Dermatology | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 7. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Betamethasone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various betamethasone derivatives, focusing on the correlation between their in vitro and in vivo activities. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Betamethasone, a potent synthetic glucocorticoid, and its derivatives are widely used in topical formulations for their anti-inflammatory and immunosuppressive properties. The therapeutic efficacy of these corticosteroids is dependent on their ability to penetrate the skin and modulate cellular pathways involved in inflammation. Understanding the correlation between in vitro release and permeation characteristics and in vivo pharmacological responses is crucial for formulation optimization and predicting clinical outcomes. This guide explores the activity of key betamethasone derivatives, presenting comparative data from in vitro and in vivo studies.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activities of different betamethasone derivatives.
Table 1: In Vitro Release Rates of Betamethasone Derivatives from Different Formulations
| Betamethasone Derivative | Formulation Type | In Vitro Release Rate (µg/cm²/h⁰·⁵) | Reference |
| Betamethasone Dipropionate | Ointment | 0.61 - 2.68 (dependent on ethanol % in receptor medium) | [1] |
| Betamethasone Valerate | Cream | Higher than less potent formulation | [2] |
Table 2: In Vivo Vasoconstrictor Activity of Betamethasone Derivatives
| Betamethasone Derivative | Formulation | Vasoconstrictor Potency (Relative to Control) | Key Findings | Reference |
| Betamethasone 17-Valerate | Ointment | Potent | Potency can be influenced by vehicle composition. | [3] |
| Betamethasone Dipropionate | Ointment | More potent than Betamethasone 17-Valerate | Ointment formulation showed superior efficacy over cream in early treatment of psoriasis.[4] | [5] |
| Betamethasone 17,21-methyl-ortho-valerate | Ointment | Promising activity in psoriasis treatment | Vasoconstrictor activity up to 400% of fluocinolone acetonide. | [3] |
| Calcipotriol/Betamethasone Dipropionate | Foam | Similar to potent corticosteroids, less than very potent | Cal/BD foam showed significantly greater skin blanching than Cal/BD ointment. | [6] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to assess the release and permeation of active compounds from topical formulations through a membrane, which can be synthetic or biological (e.g., excised human or animal skin).[7][8][9]
Objective: To determine the rate and extent of drug permeation through a skin mimic.
Apparatus:
-
Franz diffusion cells[9]
-
Water bath with circulator to maintain constant temperature (typically 32°C to simulate skin surface temperature)[10]
-
Magnetic stirrers
-
Syringes for sample collection
-
HPLC or other suitable analytical instrument for drug quantification
Methodology:
-
Membrane Preparation: Excised skin (e.g., porcine ear skin or human cadaver skin) is prepared by separating the epidermis or using a full-thickness section.[7] The integrity of the membrane should be assessed before the experiment.[10]
-
Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[9]
-
Receptor Medium: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a co-solvent like ethanol to ensure sink conditions). The medium is continuously stirred.[1][9]
-
Formulation Application: A known quantity of the betamethasone derivative formulation is applied to the surface of the skin in the donor compartment.[8]
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Analysis: The concentration of the betamethasone derivative in the collected samples is quantified using a validated analytical method, such as HPLC.[11]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
In Vivo Vasoconstrictor Assay (Skin Blanching Assay)
This bioassay is a well-established method for determining the potency of topical corticosteroids in humans. The degree of skin blanching (vasoconstriction) is correlated with the anti-inflammatory activity of the corticosteroid.[5][12][13]
Objective: To assess the bio-potency of a topical corticosteroid formulation by measuring its ability to cause vasoconstriction in the skin.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases and who are known to be responders to topical corticosteroids are selected.[5]
-
Application Sites: Multiple small areas are marked on the flexor surface of the forearms.
-
Formulation Application: A standardized amount of the test and reference corticosteroid formulations are applied to the marked sites. The sites are then typically occluded with a patch.[5]
-
Application Duration and Removal: The formulations are left in place for a specified period (e.g., 6 to 16 hours). After this period, the occlusion is removed, and any residual formulation is gently wiped off.[5][12]
-
Assessment of Blanching: The degree of skin blanching at each application site is assessed at various time points after removal of the formulation. This can be done visually by trained observers using a rating scale (e.g., 0 = no blanching to 4 = maximal blanching) or more objectively using a chromameter, which measures changes in skin color.[14][15]
-
Data Analysis: The blanching scores or chromameter readings are recorded over time. The area under the effect curve (AUEC) is calculated to quantify the total vasoconstrictor response. This data is then used to compare the potencies of different formulations.[13]
In Vivo Imiquimod-Induced Psoriasis-Like Skin Inflammation Model in Mice
This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds for psoriasis.[1][16]
Objective: To assess the therapeutic potential of betamethasone derivatives in reducing psoriasis-like skin inflammation.
Methodology:
-
Animal Model: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved back and/or ear of mice for several consecutive days to induce a skin inflammation that mimics human psoriasis.[16]
-
Treatment: The betamethasone derivative formulation is applied topically to the inflamed skin, typically once or twice daily. A vehicle control group is also included.
-
Efficacy Evaluation: The severity of the skin inflammation is assessed daily using a scoring system, such as the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and thickness of the skin.[1] Ear thickness can also be measured using a caliper.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin samples can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods like quantitative PCR or ELISA to understand the mechanism of action.[16]
-
Data Analysis: The scores for erythema, scaling, and thickness are compared between the treatment and control groups to determine the efficacy of the betamethasone derivative.
Mandatory Visualizations
References
- 1. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The comparative efficacy of betamethasone dipropionate cream and ointment formulations in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. hakon-art.com [hakon-art.com]
- 10. d-nb.info [d-nb.info]
- 11. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 13. Development of in vivo bioequivalence methodology for dermatologic corticosteroids based on pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, ensuring the purity and potency of pharmaceutical products is paramount. This guide provides a comparative analysis of analytical methods for the validation of betamethasone and its related substances, offering insights into various chromatographic techniques and their performance. The data presented is compiled from published research, offering a third-party, objective overview.
Methodology Comparison: HPLC and UPLC Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of betamethasone and its related substances. The following sections detail the experimental protocols for two distinct methods, providing a basis for comparison.
Method 1: Stability-Indicating HPLC Method for Betamethasone Dipropionate and Related Substances
This method is designed for the analysis of betamethasone dipropionate and its known related substances in topical formulations.[1][2][3][4]
Experimental Protocol:
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Altima C18, 250 x 4.6 mm, 5 µm particle size.[1][2][3]
-
Mobile Phase:
-
Gradient Program: A gradient elution is performed over 80 minutes.
-
Sample Preparation: For a cream formulation, a sample is prepared to a target concentration of 100 µg/mL of betamethasone dipropionate.[1][2]
Method 2: RP-UPLC Method for the Determination of Betamethasone Dipropionate Impurities
This method utilizes UPLC for a more rapid analysis of betamethasone dipropionate impurities in topical formulations.[5][6][7]
Experimental Protocol:
-
Instrumentation: A UPLC system with a UV detector.
-
Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[5][6][7]
-
Mobile Phase:
-
Flow Rate: Not explicitly stated in the abstract, but typically lower than HPLC.
-
Column Temperature: Not explicitly stated in the abstract.
-
Detection Wavelength: Not explicitly stated in the abstract.
-
Injection Volume: Not explicitly stated in the abstract.
-
Sample Preparation: Standard solutions are prepared with a concentration of 0.5 µg/mL of betamethasone.[7]
Performance Data Comparison
The following table summarizes the validation parameters for the two methods, allowing for a direct comparison of their performance.
| Validation Parameter | Method 1 (HPLC) | Method 2 (UPLC) |
| Linearity Range | 0.07 to 200% of specification limits for known related substances.[1][2][3] | Not explicitly stated in the abstract. |
| Correlation Coefficient (r²) | 0.9991 - 0.9999 for sample concentration of 100 µg/mL.[1][2][3] | Not explicitly stated in the abstract. |
| Limit of Detection (LOD) | 0.02 µg/mL.[2][3] | Not explicitly stated in the abstract, but established.[7] |
| Limit of Quantification (LOQ) | 0.07 µg/mL.[2][3] | Not explicitly stated in the abstract, but established.[7] |
| Precision (%RSD) | <5% for impurity-A, <2% for impurity-B, <1% for impurity-C.[1][2][3] | Stated to be precise, rugged, and robust.[5][6][7] |
| Accuracy | Stated to be accurate.[1][2][4] | Stated to be accurate.[5][6][7] |
| Specificity | The method is specific for the analyte in the presence of potential impurities and formulation matrix.[1] | The method is specific.[5][6][7] |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of analytical method validation and the logical relationship between its key stages.
Caption: General workflow of the analytical method validation process.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Glucocorticoid Receptor Affinity of 21-Dehydro Betamethasone 17-Propionate: A Comparative Analysis
For researchers and drug development professionals, understanding the binding affinity of a compound to its target receptor is a critical step in evaluating its potential therapeutic efficacy. This guide provides a comparative analysis of the glucocorticoid receptor (GR) binding affinity of 21-Dehydro Betamethasone 17-Propionate alongside other well-established glucocorticoids. Due to the limited availability of direct quantitative binding data for this compound, this guide leverages available information on related compounds to provide a comprehensive overview.
Glucocorticoid Receptor Binding Affinity: A Comparative Overview
| Compound | Binding Affinity (Kd, nM) | Relative Binding Affinity (RBA) |
| This compound | Data not available | Data not available |
| Dexamethasone | ~2.5 - 7.7 | 100 |
| Budesonide | ~0.4 - 9.3 | 980 |
| Fluticasone Propionate | ~0.2 - 0.5 | 1800 |
| Betamethasone Dipropionate | ~0.1 | 1300 |
Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied. A lower Kd indicates a higher binding affinity. RBA is the binding affinity relative to a standard, typically Dexamethasone.
Experimental Protocols: Determining Glucocorticoid Receptor Binding Affinity
The binding affinity of a compound to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source: A source of glucocorticoid receptors is required. This is often a cytosolic fraction prepared from tissues or cells that express the receptor, such as human lung tissue or cultured A549 cells.
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound.
-
Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which is a measure of the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and the glucocorticoid receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
Comparative Efficacy and Reproducibility of 21-Dehydro Betamethasone 17-Propionate: A Guide for Researchers
For researchers and professionals in drug development, the reproducibility of findings is paramount. This guide provides a comparative analysis of 21-Dehydro Betamethasone 17-Propionate, examining its performance against other topical corticosteroids based on available experimental data. The information is presented to facilitate an objective assessment of its anti-inflammatory properties and potential for consistent results.
Understanding the Landscape of Topical Corticosteroids
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their efficacy is primarily attributed to their interaction with glucocorticoid receptors (GR), leading to the modulation of inflammatory signaling pathways. The potency of these agents can vary significantly based on their molecular structure, formulation, and ability to penetrate the skin. Betamethasone and its esters are widely used, with variations in their chemical structure influencing their therapeutic profiles.
Data Summary: A Comparative Overview
To provide a clear comparison, the following tables summarize key performance indicators for this compound and other relevant corticosteroids. It is important to note that direct, peer-reviewed quantitative data for this compound is limited in the public domain. The data presented for comparator compounds is based on published in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity of Topical Corticosteroids
| Compound | Assay | Cell Line/System | IC50 (mol/L) | Rank Order of Potency |
| Fluticasone Propionate (FP) | Basophil Histamine Release | Human Basophils | Not Specified | 1 |
| Mometasone Furoate (MF) | Basophil Histamine Release | Human Basophils | Not Specified | 2 |
| Budesonide (BUD) | Basophil Histamine Release | Human Basophils | Not Specified | 3 |
| Beclomethasone Dipropionate (BDP) | Basophil Histamine Release | Human Basophils | Not Specified | 4 (tie) |
| Triamcinolone Acetonide (TAA) | Basophil Histamine Release | Human Basophils | Not Specified | 4 (tie) |
| Hydrocortisone (HC) | Basophil Histamine Release | Human Basophils | Not Specified | 5 |
| Mometasone Furoate (MF) | VCAM-1 Expression | BEAS-2B | Not Specified | 1 (tie) |
| Fluticasone Propionate (FP) | VCAM-1 Expression | BEAS-2B | Not Specified | 1 (tie) |
| Budesonide (BUD) | VCAM-1 Expression | BEAS-2B | Not Specified | 2 |
| Triamcinolone Acetonide (TAA) | VCAM-1 Expression | BEAS-2B | Not Specified | 3 |
| Hydrocortisone (HC) | VCAM-1 Expression | BEAS-2B | Not Specified | 4 (tie) |
| Beclomethasone Dipropionate (BDP) | VCAM-1 Expression | BEAS-2B | Not Specified | 4 (tie) |
Source: An in vitro comparison of commonly used topical glucocorticoid preparations.[1][2]
Table 2: Glucocorticoid Receptor Binding Affinity
| Compound | Assay Type | Source of Receptor | Relative Binding Affinity (RBA) |
| Dexamethasone | Competitive Binding | Human Glucocorticoid Receptor | Reference |
| Test Compounds | Competitive Binding | Human Glucocorticoid Receptor | Variable |
Experimental Protocols for Key Assays
To ensure the reproducibility of findings, detailed methodologies are crucial. Below are summaries of protocols for common assays used to evaluate the anti-inflammatory potency of corticosteroids.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a fluorescently labeled glucocorticoid ligand.
Workflow:
Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.
Methodology:
-
Reagent Preparation: Prepare a complete GR screening buffer. Thaw and prepare serial dilutions of the test compounds. Prepare a mixture of the glucocorticoid receptor and a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
Plate Setup: Add the serially diluted test compounds to a microwell plate. Subsequently, add the GR/fluorescent ligand mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) in the dark to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization in each well using a suitable plate reader.
-
Data Analysis: The decrease in polarization, indicating displacement of the fluorescent ligand by the test compound, is used to calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.[3]
Croton Oil-Induced Ear Edema Assay in Mice
This in vivo assay assesses the topical anti-inflammatory activity of a compound by measuring its ability to reduce ear swelling induced by the irritant croton oil.
Workflow:
Caption: Workflow for the Croton Oil-Induced Ear Edema Assay.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., Swiss albino).
-
Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of one ear of each mouse.
-
Treatment: After a specified time, topically apply the test compound (e.g., this compound) or the vehicle control to the treated ear.
-
Measurement: After a defined period, sacrifice the animals and punch out a standard-sized section of both the treated and untreated ears.
-
Data Analysis: Weigh the ear punches and calculate the difference in weight between the treated and untreated ears. The anti-inflammatory effect is expressed as the percentage inhibition of edema compared to the vehicle-treated group.
Signaling Pathways of Glucocorticoids
The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression.
Genomic Pathway:
Caption: Genomic Signaling Pathway of Glucocorticoids.
Upon entering the cell, the glucocorticoid binds to the inactive GR complex in the cytoplasm. This binding causes a conformational change, leading to the dissociation of heat shock proteins and the activation of the GR. The activated GR then translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.
Conclusion
While this compound is structurally related to potent corticosteroids, a comprehensive, data-driven comparison of its efficacy and the reproducibility of its findings is hampered by the limited availability of specific quantitative data in peer-reviewed literature. The experimental protocols and general signaling pathways described here provide a framework for researchers to conduct their own comparative studies. Further research is needed to fully elucidate the performance profile of this compound relative to other established topical corticosteroids. This will be essential for making informed decisions in drug development and clinical application.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 21-Dehydro Betamethasone 17-Propionate
For researchers, scientists, and drug development professionals, the proper disposal of potent pharmaceutical compounds like 21-Dehydro Betamethasone 17-Propionate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to public health and prevent environmental contamination.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this corticosteroid.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate caution due to its potential biological activity.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Consider double gloving for added protection.[3]
-
Eye Protection: Use safety glasses with side shields or goggles.[3][4][5] If there is a risk of dust or aerosol generation, a face shield is recommended.[3]
-
Lab Coat: A lab coat or other protective work uniform should be worn to prevent skin contact.[3][4]
-
Respiratory Protection: If handling the compound in a way that may generate dust, use a NIOSH/MSHA approved respirator.[6]
Handling Precautions:
-
Avoid all direct contact with the skin, eyes, and clothing.[3][4]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]
Waste Characterization and Segregation
Proper segregation of pharmaceutical waste is the first step in compliant disposal. This compound, as a potent corticosteroid, should be treated as hazardous pharmaceutical waste.
Waste Streams:
-
Grossly Contaminated Items: This includes any items with visible residue of the compound, such as empty or partially empty vials, and materials used to clean up spills.
-
Trace Contaminated Items: This category includes personal protective equipment (gloves, lab coats), bench paper, and other materials that have come into contact with the compound but are not visibly contaminated.
-
Sharps: Needles, syringes, and other sharp instruments contaminated with the compound must be disposed of in designated sharps containers.[1]
On-Site Disposal Procedures
Step 1: Containment
Immediately after use, all waste contaminated with this compound should be placed in the appropriate, clearly labeled waste containers.
-
Hazardous Pharmaceutical Waste: Use a designated, leak-proof, and sealable container. These containers are often color-coded black and must be clearly labeled as "Hazardous Waste Pharmaceuticals".[8]
-
Sharps Waste: Contaminated sharps must be placed directly into a puncture-resistant sharps container. These are often yellow for chemotherapy and other hazardous drug waste.[1]
Step 2: Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical waste (this compound)
-
The date of accumulation
-
The specific hazards associated with the waste (e.g., "Toxic")
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site. Ensure that incompatible wastes are not stored together.[9]
Off-Site Disposal
The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10]
-
Engage a Licensed Waste Management Contractor: Your institution must contract with a licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[11]
-
Incineration: The required method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[8][12] This process destroys the active pharmaceutical ingredient, rendering it inert.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This includes manifests provided by the waste management contractor, which track the waste from your facility to its final disposal location.[13]
Never dispose of this compound or any other pharmaceutical waste by:
Quantitative Data Summary
| Waste Type | Container Specification | Final Disposal Method |
| Grossly Contaminated Waste | Black, leak-proof, labeled "Hazardous Waste Pharmaceuticals" | High-temperature Incineration |
| Trace Contaminated Waste | Black, leak-proof, labeled "Hazardous Waste Pharmaceuticals" | High-temperature Incineration |
| Contaminated Sharps | Yellow, puncture-resistant, labeled "Hazardous Sharps" | High-temperature Incineration |
Experimental Protocols Cited
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety and regulatory guidelines for handling potent pharmaceutical compounds.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 2. anentawaste.com [anentawaste.com]
- 3. organon.com [organon.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. actenviro.com [actenviro.com]
Personal protective equipment for handling 21-Dehydro Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of 21-Dehydro Betamethasone 17-Propionate in a laboratory setting. The following procedures are based on best practices for handling potent corticosteroids and should be implemented to ensure personnel safety and maintain experimental integrity.
Note on Chemical Similarity and Safety Data: Specific safety data for this compound is limited. The information presented here is primarily based on the Safety Data Sheet (SDS) for the closely related compound, Betamethasone 17-Propionate, and general guidelines for handling potent corticosteroids. These two compounds are structurally similar, but their toxicological properties may differ. Therefore, a conservative approach to handling is strongly recommended.
Quantitative Safety Data Summary
As no specific Occupational Exposure Limit (OEL) is established for this compound, it is prudent to handle it as a potent compound. The following table summarizes recommended personal protective equipment (PPE) and safety parameters, drawing parallels from similar corticosteroids like Dexamethasone and Prednisone.
| Parameter | Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | Handle as a potent compound. Aim for an air concentration well below 0.02 mg/m³ (based on Dexamethasone). | General corticosteroid data |
| Primary Engineering Control | Ventilated Balance Enclosure (VBE) or a certified Chemical Fume Hood for weighing and aliquoting. | To minimize inhalation exposure to powder. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powder outside of a primary engineering control. For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary. | Protection against inhalation of fine particles. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately after any sign of contamination. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. | To protect eyes from dust and splashes. |
| Skin and Body Protection | A dedicated lab coat, buttoned to the neck, with elastic cuffs. Consider disposable coveralls for large-scale operations or spill cleanup. | To prevent skin contamination. |
| Storage Temperature | 2-8°C in a refrigerator. | Pharmaffiliates[1] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. All contaminated PPE and labware must be disposed of as hazardous waste. | Standard procedure for potent compounds. |
Experimental Protocol: Handling and Preparation of Solutions
The following is a general protocol for the safe handling of this compound powder and the preparation of stock solutions.
1. Preparation and Pre-Handling Check:
- Ensure all required PPE is available and in good condition.
- Verify that the primary engineering control (fume hood or VBE) is functioning correctly.
- Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the engineering control before starting.
- Have a designated waste container for contaminated items readily accessible within the work area.
2. Weighing the Compound:
- Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.
- Use a dedicated set of utensils for handling the compound.
- Handle the powder gently to avoid aerosolization.
3. Solution Preparation:
- Add the desired solvent to the vial containing the weighed powder within the engineering control.
- Cap the vial securely before mixing.
- If sonication or vortexing is required, ensure the vial is properly sealed to prevent leakage.
4. Post-Handling Procedures:
- Clean all reusable equipment thoroughly. The initial rinse should be with a solvent that will dissolve the compound, and this rinseate should be collected as hazardous waste.
- Wipe down the work surface of the engineering control with an appropriate cleaning agent.
- Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Dispose of single-use PPE in the designated hazardous waste stream.
- Wash hands thoroughly with soap and water after removing gloves.
Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points in the handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
